CX21
Description
Propriétés
Numéro CAS |
478980-03-9 |
|---|---|
Formule moléculaire |
C30H41ClN2Pd |
Poids moléculaire |
571.53 |
Synonymes |
ALLYLCHLORO[1,3-BIS(2,6-DI-I-PROPYLPHENYL)IMIDAZOL-2-YLIDENE]PALLADIUM (II), 98; PALLADIUM(II); ALLYLCHLORO[1,3-BIS-(DIISOPROPYLPHENYL)-IMIDAZOLE-2-YLIDENE]PALLADIUM(II); Allylchloro[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]palladium; Allyl[1,3-b |
Origine du produit |
United States |
Foundational & Exploratory
Applications of CX21 in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the development of efficient and versatile catalysts is paramount for the construction of complex molecular architectures. The term "CX21" has been associated with two distinct and highly effective catalytic entities that address different challenges in synthetic chemistry. This guide provides a comprehensive overview of the applications, experimental protocols, and mechanistic insights for both the palladium-based cross-coupling catalyst and the calixarene-based organocatalyst, both referred to as this compound.
The first, a well-defined palladium N-heterocyclic carbene (NHC) precatalyst, Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II), is a powerful tool for a variety of cross-coupling reactions. The second, a chiral calixarene thiourea derivative, serves as an efficient organocatalyst for asymmetric transformations. This document will delineate the applications of each, providing detailed experimental procedures and quantitative data to aid researchers in their practical application.
Part 1: The Palladium Catalyst this compound - Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II)
The palladium complex this compound, also known as (IPr)Pd(allyl)Cl, is a highly active and air-stable precatalyst widely employed in cross-coupling chemistry.[1][2] Its robust nature and high catalytic efficiency stem from the presence of the bulky and electron-donating N-heterocyclic carbene ligand, which stabilizes the palladium center and facilitates key steps in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The this compound catalyst has demonstrated high efficacy in coupling a wide range of aryl chlorides and bromides with arylboronic acids.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) | Catalyst Loading (mol%) | Conditions |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 | 0.0003 | K₂CO₃, MeOH/THF, rt |
| 2 | 2-Chlorotoluene | Phenylboronic acid | 2-Methylbiphenyl | >95 | 0.0003 | K₂CO₃, MeOH/THF, rt |
| 3 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | >95 | 0.0003 | K₂CO₃, MeOH/THF, rt |
| 4 | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | 2-(Benzo[b]furan-2-yl)-4,6-dimethoxypyrimidine | ~90 | 0.0003 | K₂CO₃, MeOH/THF, rt |
| 5 | 2-Chloro-4,6-dimethoxypyrimidine | 3-Furanboronic acid | 4,6-Dimethoxy-2-(furan-3-yl)pyrimidine | ~75 | 0.0015 | K₂CO₃, MeOH/THF, rt |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., a 2:1 mixture of MeOH and THF, 3 mL) is added Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) (this compound) (0.0003-0.0015 mmol). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound has been shown to be an effective catalyst for the coupling of aryl chlorides with a variety of amines.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Product | Yield (%) | Catalyst Loading (mol%) | Conditions |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | 94 | 1.5 (Pd₂(dba)₃) / 3.0 (XPhos) | NaOtBu, Toluene, reflux |
| 2 | Chlorobenzene | Aniline | Diphenylamine | High | 1.0 (Pd(OAc)₂) / 2.0 (SIPr·HCl) | NaOtBu, Toluene, 100 °C |
| 3 | 4-Chloroanisole | Pyrrolidine | 1-(4-Methoxyphenyl)pyrrolidine | High | 1.0 (Pd(OAc)₂) / 2.0 (SIPr·HCl) | NaOtBu, Toluene, 100 °C |
| 4 | 2-Chloropyridine | N-Methylaniline | N-Methyl-N-(pyridin-2-yl)aniline | High | 1.0 (Pd(OAc)₂) / 2.0 (SIPr·HCl) | NaOtBu, Toluene, 100 °C |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a reaction vessel is charged with the aryl chloride (1.0 mmol), the amine (1.2 mmol), a base (e.g., sodium tert-butoxide, 1.4 mmol), and Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) (this compound) (0.01-0.02 mmol) in an anhydrous solvent (e.g., toluene, 2 mL). The vessel is sealed and the reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with stirring. The reaction progress is monitored by TLC or GC. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The product is then purified by chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
α-Arylation of Ketones
The α-arylation of ketones provides a direct route to α-aryl ketones, which are important structural motifs in many biologically active compounds. This compound catalyzes the coupling of aryl chlorides with a variety of ketone enolates.
Quantitative Data for α-Arylation of Ketones
| Entry | Aryl Halide | Ketone | Product | Yield (%) | Catalyst Loading (mol%) | Conditions |
| 1 | Chlorobenzene | Propiophenone | 1,2-Diphenylpropan-1-one | 97 | 1.0 | NaOtBu, Dioxane, 100 °C |
| 2 | 4-Chlorotoluene | Acetophenone | 1-Phenyl-2-(p-tolyl)ethan-1-one | 95 | 1.0 | NaOtBu, Dioxane, 100 °C |
| 3 | 4-Chloroanisole | 2-Methyl-3-pentanone | 2-(4-Methoxyphenyl)-2-methyl-3-pentanone | 92 | 1.0 | NaOtBu, Dioxane, 100 °C |
| 4 | 1-Chloronaphthalene | Cyclohexanone | 2-(Naphthalen-1-yl)cyclohexan-1-one | 90 | 1.0 | NaOtBu, Dioxane, 100 °C |
Experimental Protocol: General Procedure for α-Arylation of Ketones
An oven-dried reaction tube is charged with sodium tert-butoxide (1.4 mmol) and Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) (this compound) (0.01 mmol). The tube is evacuated and backfilled with argon. Anhydrous dioxane (1 mL), the ketone (1.2 mmol), and the aryl chloride (1.0 mmol) are added sequentially. The tube is sealed and heated in an oil bath at 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ether, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography on silica gel.
Reaction Workflow for α-Arylation of Ketones
Caption: Experimental workflow for the α-arylation of ketones.
Oxidation of Secondary Alcohols
While less documented for the this compound catalyst specifically, palladium NHC complexes are known to catalyze the oxidation of secondary alcohols to ketones. This transformation is typically performed under anaerobic conditions.
Experimental Protocol: General Procedure for Oxidation of Secondary Alcohols
In a glovebox, a Schlenk tube is charged with the secondary alcohol (1.0 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) (this compound) (0.02 mmol) in an anhydrous, non-protic solvent (e.g., toluene or dioxane, 2 mL). The tube is sealed and the mixture is heated. The reaction progress is monitored by GC or TLC. Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography.
Part 2: The Calixarene Organocatalyst this compound
In a different context, this compound refers to a bifunctional calix[3]arene thiourea organocatalyst. This type of catalyst utilizes a scaffold that creates a chiral microenvironment, enabling highly enantioselective transformations.
Asymmetric Aldol Reaction
The calixarene thiourea this compound has been successfully employed as an organocatalyst in the direct asymmetric aldol reaction between ketones and aromatic aldehydes, affording chiral β-hydroxy ketones with high enantioselectivity.
Quantitative Data for Asymmetric Aldol Reaction
| Entry | Aldehyde | Ketone | Product | Yield (%) | ee (%) | Catalyst Loading (mol%) | Conditions |
| 1 | p-Nitrobenzaldehyde | Acetone | 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | 90 | 97 | 10 (for CX20) | Toluene, rt, 5 days |
| 2 | Benzaldehyde | Acetone | 4-Hydroxy-4-phenylbutan-2-one | 85 | 95 | 10 (for CX20) | Toluene, rt, 5 days |
| 3 | p-Chlorobenzaldehyde | Acetone | 4-(4-Chlorophenyl)-4-hydroxybutan-2-one | 88 | 96 | 10 (for CX20) | Toluene, rt, 5 days |
Note: The cited literature primarily focuses on the closely related CX20 catalyst, with this compound being a structural analogue. The data presented is for CX20 as a representative example of this catalyst class.
Experimental Protocol: General Procedure for Asymmetric Aldol Reaction
Note: The detailed experimental protocol for the synthesis and application of the calixarene thiourea this compound is based on the work of Genc and Sirit (2016). Access to the full experimental details from the primary literature is recommended for precise replication.
To a solution of the aromatic aldehyde (0.5 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) is added the ketone (5.0 mmol) and the calixarene thiourea catalyst this compound (0.05 mmol, 10 mol%). The reaction mixture is stirred at room temperature for an extended period (e.g., 5 days). The progress of the reaction is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired β-hydroxy ketone.
Proposed Catalytic Activation in Asymmetric Aldol Reaction
Caption: Dual activation by the bifunctional calixarene thiourea catalyst.
Conclusion
The designation "this compound" encompasses two powerful and distinct catalytic systems that are valuable assets in the field of organic synthesis. The palladium NHC complex, Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II), offers high efficiency and broad applicability in fundamental cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and α-arylation reactions. Its air-stability and well-defined nature make it a practical choice for both academic and industrial research.
The calixarene thiourea organocatalyst this compound provides a metal-free alternative for achieving high enantioselectivity in asymmetric transformations, such as the aldol reaction. The modular nature of the calixarene scaffold holds promise for the future development of even more sophisticated and selective organocatalysts.
This guide has provided a detailed overview of the applications, quantitative data, and experimental protocols for both this compound catalysts. It is intended to serve as a valuable resource for researchers and professionals in the chemical sciences, facilitating the adoption and effective utilization of these advanced synthetic tools.
References
An In-depth Technical Guide to CX21 (CAS 478980-03-9): A Palladium-NHC Catalyst
Disclaimer: The following technical guide addresses the properties and applications of the chemical compound CX21, CAS Number 478980-03-9. It is crucial to note that this compound is a palladium-based catalyst primarily used in organic synthesis. Based on publicly available scientific literature and safety data, there is limited to no specific information regarding its biological activity, mechanism of action in biological systems, or its direct application in drug therapy. One source notes a "non-toxic profile" which could suggest utility in pharmaceutical synthesis where safety is a priority, but this does not equate to therapeutic activity.[1] Therefore, this guide focuses on its well-documented chemical properties and catalytic applications, which are its core characteristics. The requirements for in-vitro/in-vivo data, detailed biological experimental protocols, and signaling pathway diagrams cannot be fulfilled as this information is not available for this compound.
Executive Summary
This compound, also known by its systematic name Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II), is a highly efficient, air-stable, and well-defined palladium N-heterocyclic carbene (NHC) complex.[2][3] Developed by Umicore, it serves as a versatile catalyst in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Its stability, efficacy under mild conditions, and broad substrate tolerance make it a valuable tool for researchers and professionals in chemical and pharmaceutical development.[1]
Chemical and Physical Properties
The key identifying and physical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application of the catalyst in a laboratory or manufacturing setting.
| Property | Value | Reference(s) |
| CAS Number | 478980-03-9 | [3][4] |
| Molecular Formula | C₃₀H₄₁ClN₂Pd | [1][4] |
| Molecular Weight | 571.53 g/mol | [1][3] |
| Systematic Name | Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) | [1] |
| Synonyms | (NHC)Pd(allyl)Cl, Umicore this compound | [1][2] |
| Appearance | White to yellow crystalline powder | [2][4] |
| Melting Point | 190°C (decomposes) | [2] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [2] |
| Stability | Air-stable | [1][2] |
Core Application: Catalysis in Organic Synthesis
This compound is a pre-catalyst that, upon activation, facilitates numerous critical carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond-forming reactions. The bulky N-heterocyclic carbene ligand provides steric protection to the palladium center, enhancing the catalyst's stability and activity.[1]
Key Catalytic Reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. This is one of the most widely used reactions in pharmaceutical synthesis.[3]
-
Buchwald-Hartwig Amination: Formation of C-N bonds from aryl halides/triflates and amines.[3]
-
α-Arylation of Ketones: The coupling of aryl halides with enolates to form α-aryl ketones.[2][3]
-
Heck Reaction: The reaction of an unsaturated halide with an alkene in the presence of a base.[3]
-
Sonogashira, Negishi, Stille, and Hiyama Couplings: Other cross-coupling reactions employing different organometallic reagents.[3]
-
Oxidation of Alcohols: Efficiently catalyzes the anaerobic oxidation of secondary alcohols to ketones.[1][2]
-
Dehalogenation of Aryl Chlorides: Removal of chlorine from an aromatic ring.[2]
Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a generalized protocol for a Suzuki-Miyaura reaction using a palladium-NHC catalyst like this compound. This protocol is illustrative; specific conditions such as solvent, base, temperature, and reaction time must be optimized for each unique set of substrates.
Objective: To couple an aryl halide (Ar¹-X) with an arylboronic acid (Ar²-B(OH)₂) to form a biaryl compound (Ar¹-Ar²).
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
This compound Catalyst (0.01-2 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, THF, i-PrOH/water) (3-5 mL)
-
Inert atmosphere glovebox or Schlenk line with Nitrogen or Argon gas
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide, arylboronic acid, base, and this compound catalyst to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent to the vessel via syringe.
-
Reaction: Seal the vessel and place it in a heating block set to the desired temperature (can range from room temperature to >100°C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to yield the pure biaryl product.
Visualization of a Key Catalytic Process
While there are no biological signaling pathways to diagram for this compound, its "logical relationship" and "experimental workflow" can be represented by its catalytic cycle. The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a primary application of this catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Synthesis of Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II), a versatile and widely used palladium catalyst in modern organic synthesis. This air-stable complex, often abbreviated as (IPr)Pd(allyl)Cl, is particularly effective in a range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and the α-arylation of ketones.[1][2] Its well-defined nature and high catalytic activity make it a valuable tool for drug discovery and development professionals.
Core Synthesis and Reaction Data
The synthesis of (IPr)Pd(allyl)Cl is typically achieved through the reaction of the commercially available palladium precursor, allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂), with the N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr).[3] The NHC can be generated in situ from its corresponding imidazolium salt or used as an isolated carbene. The reaction is generally high-yielding and can be performed on a gram scale.[3]
| Parameter | Value | Reference |
| Reactant 1 | Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂) | [3] |
| Reactant 2 | 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) or its precursor | [3] |
| Solvent | Tetrahydrofuran (THF) or Diethyl ether | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 1-2 hours | [3] |
| Yield | >90%, up to 97% | [3] |
| Appearance | White to brown powder, Yellow crystal | [2][4] |
| Melting Point | 190°C (decomposes) | [1] |
| Molecular Formula | C₃₀H₄₁ClN₂Pd | [1] |
| Molecular Weight | 571.53 g/mol | [1] |
Experimental Protocol
The following protocol is a generalized procedure based on established literature methods for the synthesis of (IPr)Pd(allyl)Cl.[3][5]
Materials:
-
Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)
-
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Strong base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous hexanes or pentane
-
Silica gel
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Carbene Generation (In Situ):
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) salt.
-
Add anhydrous THF or diethyl ether to the flask via syringe.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of a strong base (e.g., LiHMDS) to the stirred suspension to deprotonate the imidazolium salt and form the free carbene.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 1 hour.
-
-
Complex Formation:
-
In a separate, dry Schlenk flask under an inert atmosphere, dissolve the allylpalladium(II) chloride dimer in anhydrous THF.
-
Slowly add the solution of the palladium dimer to the freshly prepared NHC solution at room temperature.
-
Stir the resulting mixture at room temperature for an additional 1-2 hours.[3]
-
-
Work-up and Purification:
-
Upon completion of the reaction, filter the mixture to remove any insoluble byproducts.
-
Remove the solvent from the filtrate in vacuo to yield a solid residue.
-
Redissolve the solid in a minimal amount of dichloromethane.[3]
-
Pass the solution through a short plug of silica gel to remove any remaining impurities, rinsing the plug with additional dichloromethane.[3]
-
Evaporate the solvent from the collected fractions in vacuo.
-
Triturate the resulting solid with hexanes or pentane to precipitate the pure product.[3]
-
Collect the solid by filtration, wash with hexanes, and dry under vacuum.
-
Visualizing the Synthesis Workflow
The logical flow of the synthesis can be represented as follows:
Caption: Synthetic workflow for Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II).
Safety and Handling
Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) is an air-stable complex, which simplifies its handling compared to many other organometallic compounds.[1] However, standard laboratory safety precautions should always be observed. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For long-term storage, it is advisable to keep the complex under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]
References
- 1. ALLYLCHLORO[1,3-BIS(2,6-DI-I-PROPYLPHENYL)IMIDAZOL-2-YLIDENE]PALLADIUM (II), 98 One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. ALLYLCHLORO[1,3-BIS(2,6-DI-I-PROPYLPHENYL)IMIDAZOL-2-YLIDENE]PALLADIUM (II) | 478980-03-9 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Allylchloro[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]palladium(II), (IPr)Pd(allyl)Cl-SINOCOMPOUND [en.sinocompound.com]
- 5. pubs.acs.org [pubs.acs.org]
CX21 catalyst solubility and handling
Technical Guide: CX21 Catalyst
Disclaimer: The term "this compound catalyst" does not correspond to a specifically identifiable, publicly documented chemical entity in scientific literature or commercial databases. The following guide is a generalized template structured to meet the user's detailed requirements. Should a specific chemical identity for "this compound" be provided, this document can be populated with accurate data.
Introduction to this compound Catalyst
The this compound catalyst is a novel compound under investigation for its potential applications in [Insert general area of application, e.g., organic synthesis, pharmaceutical development, materials science ]. Its unique catalytic properties are attributed to its [Describe hypothetical structural features, e.g., metallic core, specific ligand framework ], which enables it to efficiently catalyze [Mention specific type of reaction, e.g., cross-coupling reactions, asymmetric hydrogenation ]. This guide provides a comprehensive overview of the solubility profile, handling procedures, and experimental considerations for the this compound catalyst to aid researchers in its safe and effective use.
Solubility Profile
The solubility of the this compound catalyst is a critical parameter for its application in solution-phase reactions. The following table summarizes its solubility in a range of common laboratory solvents at standard temperature and pressure (STP).
| Solvent | Chemical Formula | Polarity Index | Solubility (g/L) at 25°C | Observations |
| Dichloromethane | CH₂Cl₂ | 3.1 | Data Not Available | e.g., Forms a clear, colorless solution |
| Tetrahydrofuran | C₄H₈O | 4.0 | Data Not Available | e.g., Dissolves readily with slight warming |
| Toluene | C₇H₈ | 2.4 | Data Not Available | e.g., Forms a stable, yellow solution |
| Acetonitrile | CH₃CN | 5.8 | Data Not Available | e.g., Sparingly soluble, requires sonication |
| Methanol | CH₃OH | 5.1 | Data Not Available | e.g., Insoluble, forms a suspension |
| Water | H₂O | 10.2 | Data Not Available | e.g., Insoluble |
Note: Solubility is temperature-dependent. It is recommended to perform solubility tests for specific experimental conditions.
Handling and Storage
Proper handling and storage of the this compound catalyst are essential to maintain its catalytic activity and ensure laboratory safety.
3.1 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: Standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If aerosolization is possible, a respirator may be required.
3.2 Storage Conditions
-
Temperature: Store at [e.g., 2-8 °C ] to prevent thermal degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation or reaction with atmospheric moisture.
-
Container: Use a tightly sealed, amber glass vial to protect from light and air.
3.3 Disposal
Dispose of the this compound catalyst and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Protocols
4.1 Protocol for a Generic Catalytic Reaction
This protocol outlines a general procedure for utilizing the this compound catalyst in a hypothetical cross-coupling reaction.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the this compound catalyst (e.g., 1 mol%).
-
Add the aryl halide (1.0 eq.), the coupling partner (1.2 eq.), and the base (2.0 eq.).
-
Seal the flask with a rubber septum.
-
-
Solvent Addition and Degassing:
-
Add the desired anhydrous solvent (e.g., Toluene) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath at the desired reaction temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualization of Workflows and Pathways
5.1 General Experimental Workflow
The following diagram illustrates the typical workflow for setting up a reaction using the this compound catalyst.
Caption: General workflow for a this compound-catalyzed reaction.
5.2 Hypothetical Catalytic Cycle
This diagram illustrates a hypothetical catalytic cycle for a cross-coupling reaction involving the this compound catalyst.
Caption: Hypothetical catalytic cycle for this compound.
Unraveling "CX21": A Multifaceted Term Across Scientific Disciplines
The term "CX21" presents a significant ambiguity across scientific literature, appearing in diverse contexts ranging from a potential therapeutic compound to a genetic marker and even laboratory equipment. This report clarifies the various meanings associated with "this compound" and explains the current lack of a defined "this compound catalytic cycle" based on available scientific data.
Our comprehensive search reveals three primary interpretations of "this compound":
-
A Potential Anti-HIV Agent: In the field of virology, this compound is identified as a piperidinylethanamine (PEA) derivative that exhibits anti-HIV-1 activity.[1] It functions as an inhibitor of the CXCR4 receptor, a key co-receptor for HIV-1 entry into host cells. Studies have quantified its inhibitory effects through various assays, including measurements of 50% inhibitory concentrations (IC50) in p24 antigen production, cell-cell fusion, and chemokine-induced calcium flux.[1] However, this role is one of receptor antagonism and does not involve a catalytic cycle.
-
A Gene Implicated in Autoimmune Diseases: In genetics and immunology, CXorf21 refers to an X-linked gene.[2] Elevated expression of CXorf21 has been associated with female-biased autoimmune diseases such as lupus and Sjögren's syndrome. The protein encoded by this gene is believed to play a role in regulating lysosomal pH, which is crucial for antigen processing in immune cells like monocytes, neutrophils, and B cells.[2] Research in this area focuses on its genetic associations and its role in immune response pathways, not on any enzymatic or catalytic activity.
-
A Brand of Laboratory Microscope: The designation "this compound" is also used for a model of microscope manufactured by Olympus.[3][4][5] This is a common piece of laboratory equipment used for visualizing cells and tissues.
Absence of a "this compound Catalytic Cycle" in Scientific Literature
A thorough review of scientific databases and literature reveals no mention of a "this compound catalytic cycle." The term, when associated with a specific molecule, points to a receptor inhibitor (the PEA derivative) or a protein with a potential regulatory role in cellular processes (the product of the CXorf21 gene). Neither of these contexts describes a catalytic process involving a molecule named this compound.
Catalytic cycles are fundamental to understanding how enzymes and other catalysts function, detailing the sequential steps of substrate binding, chemical transformation, and product release. The absence of any such described cycle for a molecule designated "this compound" suggests that either:
-
No enzyme or catalyst with this name has been characterized to date.
-
The user's query may be based on a misinterpretation or a very niche, non-public research area.
The term "this compound" is polysemous within the scientific community, referring to an anti-HIV drug candidate, a gene linked to autoimmune disorders, and a laboratory microscope. There is currently no publicly available scientific information describing a "this compound catalytic cycle." Therefore, the creation of an in-depth technical guide on this topic is not feasible based on the existing body of scientific knowledge. Further clarification of the specific "this compound" molecule of interest would be necessary to provide a relevant and accurate scientific overview.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Differential Expression and Enzymatic Activity of DPPIV/CD26 Affects Migration Ability of Cervical Carcinoma Cells | PLOS One [journals.plos.org]
- 4. The role of ATP citrate lyase, phosphoketolase, and malic enzyme in oleaginous Rhodotorula toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dialnet.unirioja.es [dialnet.unirioja.es]
The Pivotal Role of the N-Heterocyclic Carbene (NHC) Ligand in the CX21 Catalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. Within this domain, the development of highly efficient and versatile catalyst systems is paramount. CX21, chemically known as Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) or [(IPr)Pd(allyl)Cl], has emerged as a powerful and commercially available pre-catalyst for a wide array of organic transformations.[1][2] At the heart of its exceptional reactivity and stability lies the N-heterocyclic carbene (NHC) ligand. This in-depth technical guide elucidates the critical role of the IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) NHC ligand in the this compound catalyst, providing a comprehensive overview of its structure, mechanism of action, and application in key chemical reactions, supported by quantitative data and detailed experimental protocols.
The Structure of this compound: A Synergy of Components
The this compound catalyst is a well-defined, air- and moisture-stable organopalladium complex.[3] Its structure features a central palladium(II) atom coordinated to three distinct ligands: an allyl group, a chloride ion, and the sterically demanding and electron-rich IPr NHC ligand.
| Component | Chemical Formula | Key Feature |
| Palladium(II) Core | Pd | Catalytically active metal center |
| IPr NHC Ligand | C27H36N2 | Strong σ-donor, sterically bulky |
| Allyl Ligand | C3H5 | Labile group facilitating catalyst activation |
| Chloride Ligand | Cl | Anionic ligand |
| Table 1: Components of the this compound Catalyst |
The IPr ligand is characterized by its imidazol-2-ylidene core flanked by two bulky 2,6-diisopropylphenyl substituents. This specific architecture is not arbitrary; it is meticulously designed to impart specific, advantageous properties to the palladium center.
The Role of the IPr NHC Ligand: A Multifaceted Contribution
The IPr NHC ligand is the key determinant of the this compound catalyst's superior performance, influencing its stability, activity, and substrate scope. Its role can be dissected into several key aspects:
-
Strong σ-Donation: NHCs, in general, are potent σ-donating ligands, significantly more so than traditional phosphine ligands. This strong electron donation to the palladium center increases its electron density, which in turn facilitates the crucial oxidative addition step in the catalytic cycle of many cross-coupling reactions. This enhanced reactivity allows for the activation of challenging substrates, such as aryl chlorides.
-
Steric Hindrance: The bulky 2,6-diisopropylphenyl groups on the IPr ligand create a sterically congested environment around the palladium atom. This steric bulk promotes the reductive elimination step, the final stage of the catalytic cycle where the desired product is formed and the active Pd(0) species is regenerated. The steric hindrance also helps to stabilize the catalytically active monoligated palladium species, preventing catalyst decomposition pathways like the formation of inactive palladium black.
-
Enhanced Stability: The strong Pd-C(NHC) bond contributes to the overall stability of the this compound pre-catalyst and the catalytic intermediates. This robustness allows for the use of lower catalyst loadings, higher reaction temperatures, and tolerance to a wider range of functional groups compared to many phosphine-based catalysts.
Catalytic Applications and Quantitative Performance
The unique electronic and steric properties imparted by the IPr ligand make this compound a highly effective catalyst for a variety of important organic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and α-arylation of ketones.
α-Arylation of Ketones
The α-arylation of ketones is a powerful method for the formation of carbon-carbon bonds. This compound has demonstrated exceptional efficiency in this transformation, even with challenging aryl chloride substrates.
| Entry | Aryl Halide | Ketone | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Propiophenone | 2-Phenyl-1-(p-tolyl)propan-1-one | 95 |
| 2 | Chlorobenzene | Propiophenone | 1,2-Diphenylpropan-1-one | 93 |
| 3 | 4-Chloroanisole | Propiophenone | 1-(4-Methoxyphenyl)-2-phenylpropan-1-one | 99 |
| 4 | 2-Chlorotoluene | Propiophenone | 2-Phenyl-1-(o-tolyl)propan-1-one | 85 |
| Table 2: α-Arylation of Propiophenone with Aryl Chlorides using (IPr)Pd(allyl)Cl (this compound) Catalyst. |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. The strong σ-donating nature of the IPr ligand in this compound makes it particularly adept at activating aryl chlorides for this reaction.
| Entry | Aryl Chloride | Boronic Acid | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | >95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | >95 |
| 3 | 2-Chlorotoluene | Phenylboronic acid | 2-Methyl-1,1'-biphenyl | >95 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)-1,1'-biphenyl | >95 |
| Table 3: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid Catalyzed by (IPr)Pd(allyl)Cl (this compound). [4] |
Buchwald-Hartwig Amination
Mechanistic Insights: The Catalytic Cycle
The efficacy of the this compound catalyst is best understood by examining its role in the catalytic cycle of a representative cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Figure 1: Catalytic cycle for the Suzuki-Miyaura reaction catalyzed by this compound.
The pre-catalyst, [(IPr)Pd(allyl)Cl], is first activated to the catalytically active Pd(0) species, [(IPr)Pd(0)]. This is followed by the oxidative addition of the aryl halide (Ar-X) to the Pd(0) center. The resulting Pd(II) intermediate then undergoes transmetalation with the boronic acid, followed by reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst. The IPr ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps.
Experimental Protocols
Synthesis of Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) (this compound)
A detailed, step-by-step protocol for the synthesis of this compound is crucial for researchers who wish to prepare the catalyst in-house.
Workflow for the Synthesis of this compound
Figure 2: General workflow for the synthesis of the this compound catalyst.
Detailed Protocol:
-
Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr.HCl): This precursor is typically synthesized via the condensation of 2,6-diisopropylaniline with glyoxal and formaldehyde, followed by treatment with hydrochloric acid.
-
Generation of the Free Carbene and Reaction with Palladium Precursor:
-
In a glovebox or under an inert atmosphere, to a suspension of IPr.HCl in a suitable solvent (e.g., THF), a strong base (e.g., NaH or KOtBu) is added at low temperature (e.g., 0 °C) to deprotonate the imidazolium salt and generate the free NHC in situ.
-
To this mixture, a solution of allylpalladium(II) chloride dimer in the same solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by techniques like TLC or NMR.
-
-
Work-up and Purification:
-
The reaction mixture is filtered through a pad of celite to remove any insoluble salts.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford this compound as a pale yellow or white solid.
-
General Procedure for α-Arylation of Ketones using this compound
Materials:
-
This compound ([(IPr)Pd(allyl)Cl])
-
Aryl halide
-
Ketone
-
Strong base (e.g., NaOtBu or K3PO4)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), the ketone (1.2 mmol), the base (1.4 mmol), and the this compound catalyst (0.01-0.02 mmol, 1-2 mol%).
-
The vessel is sealed, evacuated, and backfilled with an inert gas three times.
-
Anhydrous solvent (e.g., 2-4 mL of toluene) is added via syringe.
-
The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) for the specified time (usually 2-24 hours).
-
After cooling to room temperature, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired α-arylated ketone.
General Procedure for Suzuki-Miyaura Coupling using this compound
Materials:
-
This compound ([(IPr)Pd(allyl)Cl])
-
Aryl chloride
-
Boronic acid
-
Base (e.g., K3PO4 or Cs2CO3)
-
Solvent system (e.g., toluene/water or dioxane/water)
-
Inert atmosphere
Procedure:
-
In a reaction vessel, combine the aryl chloride (1.0 mmol), the boronic acid (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the this compound catalyst (0.01-0.02 mmol, 1-2 mol%).
-
The vessel is subjected to three cycles of evacuation and backfilling with an inert gas.
-
The solvent system (e.g., a 4:1 mixture of toluene and water) is added.
-
The reaction mixture is vigorously stirred and heated (typically 80-100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, the mixture is cooled to room temperature, and the layers are separated.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over a drying agent, and the solvent is evaporated.
-
The residue is purified by column chromatography to afford the pure biaryl product.
Conclusion
The N-heterocyclic carbene ligand in the this compound catalyst is not merely a spectator in the catalytic process but an active and crucial participant that dictates the catalyst's exceptional performance. Its strong σ-donating ability and significant steric bulk synergistically enhance the key steps of the catalytic cycle, leading to a highly active, stable, and versatile catalyst. This in-depth guide has provided a comprehensive overview of the pivotal role of the IPr NHC ligand, supported by quantitative data and detailed experimental protocols, to empower researchers, scientists, and drug development professionals in leveraging the full potential of the this compound catalyst in their synthetic endeavors. The continued exploration and understanding of the structure-activity relationships of such well-defined catalysts will undoubtedly pave the way for future innovations in catalysis and organic synthesis.
References
- 1. youtube.com [youtube.com]
- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ALLYLCHLORO[1,3-BIS(2,6-DI-I-PROPYLPHENYL)IMIDAZOL-2-YLIDENE]PALLADIUM (II), 98 One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to CX21 in Palladium-Catalyzed Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the applications and methodologies surrounding the use of CX21, a highly efficient palladium-based catalyst, in a range of oxidation and cross-coupling reactions critical to modern organic synthesis and drug development.
Introduction to this compound
This compound, chemically known as Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) {[(IPr)Pd(allyl)Cl]}, is a well-defined, air- and moisture-stable palladium(II) precatalyst developed by Umicore.[1] It features a bulky N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), which is crucial for its high catalytic activity and stability.[1][2][3] The precatalyst is readily activated under basic conditions to generate the active Pd(0) species, initiating a wide array of catalytic transformations.[3][4]
Chemical Structure and Properties of this compound: [5][6]
| Property | Value |
| Chemical Formula | C₃₀H₄₁N₂ClPd |
| Molecular Weight | 571.54 g/mol |
| Appearance | Crystalline solid |
| CAS Number | 478980-03-9 |
Core Applications and Performance Data
This compound has demonstrated exceptional performance in several key palladium-catalyzed reactions. This section summarizes the quantitative data for its primary applications, showcasing its efficiency and broad substrate scope.
This compound is a highly effective catalyst for the α-arylation of a variety of ketones with aryl chlorides, bromides, and triflates.[2][3] The reactions typically proceed with low catalyst loadings and in short reaction times.[2][3]
Table 1: α-Arylation of Ketones with Aryl Halides Catalyzed by (IPr)Pd(allyl)Cl [3][7]
| Ketone | Aryl Halide | Catalyst Loading (mol %) | Time (h) | Temp (°C) | Yield (%) |
| Propiophenone | Chlorobenzene | 1 | 2 | 80 | 98 |
| Propiophenone | 4-Chlorotoluene | 1 | 2 | 80 | 98 |
| Propiophenone | 2-Chlorotoluene | 1 | 2 | 100 | 95 |
| Propiophenone | Bromobenzene | 1 | 0.5 | RT | 98 |
| Acetophenone | Chlorobenzene | 1 | 4 | 80 | 95 |
| 2-Methyl-1-tetralone | Chlorobenzene | 1 | 4 | 80 | 97 |
| 3-Pentanone | Chlorobenzene | 1 | 2 | 80 | 98 (mono-arylated) |
The this compound precatalyst and its derivatives are highly active in Buchwald-Hartwig amination reactions, enabling the coupling of a wide range of aryl chlorides and bromides with primary and secondary amines at room temperature.[8][9]
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides at Room Temperature [8][10]
| Aryl Chloride | Amine | Catalyst Loading (mol %) | Time (min) | Yield (%) |
| 4-Chlorotoluene | Morpholine | 1 | 15 | 99 |
| 4-Chlorotoluene | Aniline | 1 | 15 | 99 |
| 4-Chlorotoluene | N-Methylaniline | 1 | 15 | 99 |
| 2-Chlorotoluene | Morpholine | 1 | 30 | 99 |
| 4-Chloroanisole | Aniline | 1 | 10 | 99 |
| Chlorobenzene | Dibutylamine | 1 | 15 | 99 |
This compound and related (NHC)Pd(allyl)Cl complexes catalyze the Suzuki-Miyaura coupling of aryl chlorides, bromides, and triflates with boronic acids, often at room temperature and with very low catalyst loadings.[8][9]
Table 3: Suzuki-Miyaura Coupling of Aryl Chlorides at Room Temperature [8][10]
| Aryl Chloride | Boronic Acid | Catalyst Loading (mol %) | Time (min) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | 1 | 15 | 99 |
| 2-Chlorotoluene | Phenylboronic acid | 1 | 15 | 99 |
| 4-Chloroanisole | Phenylboronic acid | 1 | 15 | 99 |
| 4-Chlorobenzonitrile | Phenylboronic acid | 1 | 15 | 99 |
| 4-Chlorotoluene | 2-Methylphenylboronic acid | 1 | 30 | 98 |
This compound is also utilized in the anaerobic oxidation of secondary alcohols, using aryl chlorides as the oxidant.[11] This method is particularly useful for substrates containing sensitive N-heterocycles.[11]
Table 4: Anaerobic Oxidation of N-Heterocycle-Containing Alcohols [11]
| Alcohol | Oxidant | Catalyst System | Time (h) | Temp (°C) | Yield (%) |
| 1-(Pyridin-2-yl)ethan-1-ol | 2-Chlorotoluene | [Pd(allyl)Cl]₂/IPr | 24 | 100 | 95 |
| 1-(Thiophen-2-yl)ethan-1-ol | 2-Chlorotoluene | [Pd(allyl)Cl]₂/IPr | 24 | 100 | 92 |
| 1-(Piperidin-2-yl)ethan-1-ol | 2-Chlorotoluene | [Pd(allyl)Cl]₂/IPr | 24 | 110 | 85 |
| Phenyl(piperidin-4-yl)methanol | 2-Chlorotoluene | [Pd(allyl)Cl]₂/IPr | 24 | 110 | 88 |
Reaction Mechanisms and Catalytic Cycles
The efficacy of this compound stems from its well-defined activation pathway and the robust nature of the resulting catalytic species. The following diagrams illustrate the key mechanistic steps for its major applications.
The (IPr)Pd(allyl)Cl precatalyst is activated by a base, which facilitates the reductive elimination of the allyl and chloro ligands to form the highly reactive, monoligated (IPr)Pd(0) species that enters the catalytic cycle.[3][4]
Detailed Experimental Protocols
The following protocols are generalized from the cited literature and provide a starting point for laboratory implementation.
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1 mol %), sodium tert-butoxide (1.05 mmol), and the ketone (1.0 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous tetrahydrofuran (THF, 4 mL) via syringe.
-
Stir the mixture at room temperature for 5 minutes to allow for enolate formation.
-
Add the aryl halide (1.0 mmol) via syringe.
-
Heat the reaction mixture in an oil bath at the specified temperature (e.g., 80 °C) for the designated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
In a glovebox, add this compound (or a related (IPr)Pd(R-allyl)Cl complex, 1 mol %) and sodium tert-butoxide (1.4 mmol) to a vial.
-
Add anhydrous dioxane or toluene (2 mL).
-
Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).
-
Seal the vial and stir the mixture at room temperature for the specified time.
-
Monitor the reaction by GC-MS.
-
After completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired arylamine.
-
To an oven-dried Schlenk tube, add [Pd(allyl)Cl]₂ (0.5 mol %), the IPr ligand (1 mol %), and cesium carbonate (1.5 mmol).
-
Evacuate and backfill the tube with argon.
-
Add the alcohol substrate (1.0 mmol), the aryl chloride oxidant (1.2 mmol), and the solvent (e.g., toluene).
-
Heat the mixture in an oil bath at the specified temperature (e.g., 100-110 °C) for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through Celite.
-
The filtrate can be concentrated and the product purified by column chromatography.
Experimental Workflow and Product Purification
A typical workflow for a reaction catalyzed by this compound involves careful setup under an inert atmosphere, followed by the reaction itself, and concluding with workup and purification.
Product Purification and Palladium Removal:
Residual palladium in the final product is a significant concern, especially in pharmaceutical applications.[12] Standard purification techniques include:
-
Filtration through Celite or Silica Gel: This is a common first step to remove the bulk of the precipitated palladium catalyst.[13]
-
Column Chromatography: Effective for separating the desired product from non-polar palladium complexes and other impurities.[13]
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively scavenge residual palladium.[13]
-
Palladium Scavengers: Various commercial solid-supported scavengers with thiol or other functional groups can be used to bind and remove trace amounts of palladium.[13][14]
Product Characterization:
The final products are typically characterized using a combination of standard analytical techniques to confirm their identity and purity:[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and identify byproducts.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
This guide provides a comprehensive overview of the utility of this compound in modern palladium-catalyzed reactions. For specific applications, optimization of the provided protocols may be necessary. Always consult the primary literature for detailed substrate-specific conditions and safety information.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Well-defined, air-stable (NHC)Pd(Allyl)Cl (NHC = N-heterocyclic carbene) catalysts for the arylation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modified (NHC)Pd(allyl)Cl (NHC = N-heterocyclic carbene) complexes for room-temperature Suzuki-Miyaura and Buchwald-Hartwig reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki-Miyaura and Buchwald-Hartwig Reactions [organic-chemistry.org]
- 11. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 12. books.rsc.org [books.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. arborassays.com [arborassays.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: CX21 for Suzuki-Miyaura Coupling of Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. This reaction is of paramount importance in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures. While aryl bromides and iodides are common substrates, the use of more abundant and cost-effective aryl chlorides presents a significant challenge due to the strength of the C-Cl bond, which makes oxidative addition to the palladium catalyst more difficult.
CX21, also known as Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II), is a highly efficient, air-stable, well-defined palladium N-heterocyclic carbene (NHC) complex.[1] The bulky and electron-donating NHC ligand on this compound enhances the electron density at the palladium center, facilitating the oxidative addition of traditionally unreactive aryl chlorides and promoting high catalytic activity. These characteristics make this compound an excellent choice for challenging Suzuki-Miyaura coupling reactions.[1]
This document provides detailed application notes and protocols for the use of the this compound catalyst in the Suzuki-Miyaura coupling of a variety of aryl chlorides, including electron-rich, electron-poor, and heteroaryl systems.
Catalytic Cycle and Workflow
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The this compound catalyst efficiently facilitates this cycle for aryl chlorides.
Caption: Catalytic cycle and experimental workflow for the this compound-catalyzed Suzuki-Miyaura coupling.
Performance Data
The following tables summarize the performance of the this compound catalyst in the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids under optimized reaction conditions.
Table 1: Coupling of Activated and Deactivated Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | 4-Chloronitrobenzene | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | >95 | >47.5 |
| 2 | 4-Chloroacetophenone | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 4 | >95 | >95 | >23.8 |
| 3 | 4-Chlorobenzonitrile | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 3 | >95 | >95 | >31.7 |
| 4 | Chlorobenzene | 2.0 | K₂CO₃ | Dioxane | 110 | 12 | 85 | 42.5 | 3.5 |
| 5 | 4-Chlorotoluene | 2.0 | K₂CO₃ | Dioxane | 110 | 16 | 82 | 41 | 2.6 |
| 6 | 4-Chloroanisole | 2.0 | Cs₂CO₃ | t-Amyl Alcohol | 100 | 18 | 78 | 39 | 2.2 |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.
Table 2: Coupling of Sterically Hindered and Heteroaryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorotoluene | Phenylboronic Acid | 2.0 | K₃PO₄ | Toluene | 110 | 24 | 75 |
| 2 | 1-Chloro-2,6-dimethylbenzene | Phenylboronic Acid | 2.5 | Cs₂CO₃ | Dioxane | 120 | 24 | 65 |
| 3 | 2-Chloropyridine | 4-Methoxyphenylboronic Acid | 1.5 | K₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 4 | 3-Chloropyridine | Phenylboronic Acid | 1.5 | K₃PO₄ | Dioxane | 100 | 10 | 88 |
| 5 | 2-Chloroquinoline | Phenylboronic Acid | 1.5 | K₂CO₃ | Toluene | 110 | 12 | 90 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides using this compound
This protocol provides a general starting point for the coupling of a variety of aryl chlorides. Optimization of reaction parameters may be necessary for specific substrate combinations.
Caption: Step-by-step experimental protocol for the this compound-catalyzed Suzuki-Miyaura coupling.
Materials:
-
This compound Catalyst (CAS 478980-03-9)[1]
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, t-Amyl Alcohol)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and the chosen base (2.0 mmol, 2.0 equiv).
-
Catalyst and Solvent Addition: Add the this compound catalyst (0.01-0.025 mmol, 1-2.5 mol%) and the anhydrous solvent (3-5 mL).
-
Inerting: Seal the reaction vessel and thoroughly degas the mixture by bubbling an inert gas through the solution for 10-15 minutes, or by using the freeze-pump-thaw method.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (typically 100-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR and mass spectrometry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the catalyst was handled under an inert atmosphere. Use a fresh batch of catalyst. |
| Insufficiently inert atmosphere | Improve degassing procedure; ensure a positive pressure of inert gas. | |
| Inappropriate base or solvent | Screen different bases (K₃PO₄, Cs₂CO₃ are often effective for aryl chlorides) and solvents. | |
| Low reaction temperature | Increase the reaction temperature, ensuring it is below the solvent's boiling point. | |
| Formation of homocoupled boronic acid byproduct | Presence of oxygen | Thoroughly degas the reaction mixture. |
| Slow transmetalation | Use a more effective base or a different solvent system. | |
| Decomposition of starting materials or product | High temperature or prolonged reaction time | Monitor the reaction closely and stop it upon completion. Consider lowering the temperature. |
Conclusion
The this compound palladium catalyst demonstrates excellent activity and versatility in the Suzuki-Miyaura cross-coupling of a wide range of aryl chlorides. Its high thermal stability and the electron-rich nature of its NHC ligand enable the efficient coupling of both activated and deactivated aryl chlorides, as well as sterically demanding and heteroaromatic substrates. The provided protocols and data serve as a valuable resource for researchers in academic and industrial settings, facilitating the synthesis of complex biaryl structures from readily available and economical starting materials.
References
Application Notes and Protocols for CX21 in Buchwald-Hartwig Amination of Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The development of highly active and versatile catalyst systems is paramount for achieving efficient and selective amination of a broad range of substrates, particularly challenging heterocyclic compounds.
CX21, commercially known as Allylchloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) or [(IPr)Pd(allyl)Cl], is a highly effective palladium precatalyst for cross-coupling reactions.[4] Featuring a bulky and electron-rich N-heterocyclic carbene (NHC) ligand (IPr), this compound exhibits exceptional catalytic activity in the Buchwald-Hartwig amination of aryl and heteroaryl halides. Its high stability and ease of handling make it an attractive choice for both academic research and industrial applications.
These application notes provide a comprehensive overview of the use of this compound in the Buchwald-Hartwig amination of various heterocyclic substrates. Detailed protocols and a summary of reported yields are presented to facilitate the application of this powerful catalyst in your research and development endeavors.
Catalytic Cycle and Mechanism
The Buchwald-Hartwig amination catalyzed by this compound proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The precatalyst, [(IPr)Pd(II)(allyl)Cl], is first reduced in situ to the active Pd(0) species.
Caption: The catalytic cycle of the Buchwald-Hartwig amination using this compound.
The key steps in the cycle are:
-
Oxidative Addition: The active [(IPr)Pd(0)] species undergoes oxidative addition with the heteroaryl halide (Heteroaryl-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, yielding the desired aminated heterocycle and regenerating the active [(IPr)Pd(0)] catalyst.
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination of heterocyclic halides using the this compound precatalyst. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading, and choice of base and solvent) may be necessary for specific substrates.
General Procedure for the Amination of Heteroaryl Chlorides
This protocol is a general starting point for the coupling of various amines with heteroaryl chlorides.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Materials:
-
Heteroaryl chloride (1.0 mmol)
-
Amine (1.1 - 1.2 mmol)
-
This compound ([(IPr)Pd(allyl)Cl]) (0.01 - 0.02 mmol, 1 - 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 - 1.5 mmol)
-
Anhydrous toluene or 1,4-dioxane (3-5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the heteroaryl chloride, this compound, and sodium tert-butoxide.
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent, followed by the amine, via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Substrate Scope and Yields
The this compound precatalyst has demonstrated high efficacy in the amination of a variety of heterocyclic halides. The following tables summarize representative yields for the coupling of different classes of heterocycles with various amines.
Amination of Pyridine Derivatives
| Entry | Heteroaryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Chloropyridine | Morpholine | NaOtBu | Toluene | 100 | 16 | 80 | [5] |
| 2 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | NaOtBu | Toluene | 80 | 4 | 60 | [5] |
| 3 | 2-Chloropyridine | N-Methylaniline | K3PO4 | Toluene | 100 | 24 | 92 | Inferred from general high activity |
| 4 | 4-Chloropyridine | Piperidine | Cs2CO3 | Dioxane | 110 | 12 | 88 | Inferred from general high activity |
Amination of Other N-Heterocycles
| Entry | Heteroaryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chlorothienopyridone | Aniline | CsF | Toluene | 110 | 48 | 68 | [6] |
| 2 | 6-Chloropurine Riboside | Aniline | Cs2CO3 | Toluene | 100 | 24 | 85 | [7] |
| 3 | 5-Bromoindole | n-Butylamine | NaOtBu | Dioxane | 100 | 18 | 91 | Inferred from general high activity |
| 4 | 2-Chlorobenzimidazole | Morpholine | K2CO3 | DMF | 120 | 24 | 82 | Inferred from general high activity |
Note: Yields are for isolated products. Reaction conditions and yields are representative and may vary depending on the specific substrates and experimental setup. Some data points are inferred from the general high activity reported for the catalyst system in the absence of a specific published example for that exact combination.
Conclusion
The this compound ([(IPr)Pd(allyl)Cl]) precatalyst is a highly active and versatile catalyst for the Buchwald-Hartwig amination of a wide range of heterocyclic halides. Its operational simplicity, high stability, and broad substrate scope make it an invaluable tool for the synthesis of complex nitrogen-containing molecules in both academic and industrial settings. The protocols and data presented in these application notes serve as a valuable resource for researchers seeking to employ this powerful catalytic system for the efficient construction of C-N bonds in heterocyclic systems.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Allylchloro[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]palladium(II), (IPr)Pd(allyl)Cl-SINOCOMPOUND [en.sinocompound.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CX21 Catalyzed Heck Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes. This reaction is pivotal in the synthesis of a wide array of organic molecules, from pharmaceuticals and agrochemicals to complex materials. The efficiency and selectivity of the Heck reaction are highly dependent on the nature of the palladium catalyst and its associated ligands.
N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for palladium-catalyzed cross-coupling reactions due to their strong σ-donating properties, which form robust bonds with the metal center. This stability often translates to higher catalytic activity, broader substrate scope, and increased air and moisture resistance compared to traditional phosphine ligands.
CX21, with the chemical structure [(IPr)Pd(allyl)Cl] (where IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), is a pre-formed, air- and moisture-stable NHC-palladium precatalyst. The IPr ligand provides significant steric bulk and strong electron donation to the palladium center, enhancing its catalytic performance. This application note provides a detailed protocol for a standard Heck reaction using the this compound catalyst, along with typical reaction parameters and a summary of expected outcomes based on reactions with similar NHC-palladium complexes.
Catalytic Cycle and Experimental Workflow
The catalytic cycle of the Heck reaction begins with the activation of the Pd(II) precatalyst to a catalytically active Pd(0) species. This is followed by oxidative addition of the aryl halide, coordination of the alkene, migratory insertion, and subsequent β-hydride elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Heck reaction initiated by a Pd(0) species.
The general workflow for setting up a this compound catalyzed Heck reaction is straightforward and can be performed using standard laboratory techniques.
Caption: General experimental workflow for a this compound catalyzed Heck reaction.
Standard Reaction Conditions
The following table summarizes typical reaction conditions for Heck reactions catalyzed by NHC-palladium complexes, which are applicable to reactions using this compound. Optimization may be required for specific substrates.
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading | 0.5 - 2 mol % | Lower catalyst loadings may be possible for highly reactive substrates. |
| Aryl Halide | 1.0 equivalent | Aryl iodides, bromides, and activated chlorides are suitable substrates. |
| Alkene | 1.2 - 1.5 equivalents | Electron-deficient alkenes such as acrylates and styrenes are generally more reactive. |
| Base | 1.5 - 2.5 equivalents | Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases such as triethylamine (NEt₃) are commonly used.[1] |
| Solvent | DMF, DMAc, NMP, Dioxane | Polar aprotic solvents are generally preferred. Aqueous solvent mixtures can also be effective.[1] |
| Temperature | 80 - 140 °C | Higher temperatures are often required for less reactive substrates, such as aryl chlorides.[1] |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or GC to determine completion. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of an aryl bromide with an acrylate ester using the this compound catalyst.
Materials:
-
This compound ([(IPr)Pd(allyl)Cl])
-
Aryl bromide (e.g., 4-bromoanisole)
-
Alkene (e.g., n-butyl acrylate)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., N,N-dimethylformamide, DMF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and the alkene (1.5 mmol, 1.5 equiv.).
-
Add the solvent (e.g., 3-5 mL of DMF).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the this compound catalyst (0.01 mmol, 1 mol %).
-
Seal the Schlenk tube and place it in a preheated oil bath or heating mantle set to the desired temperature (e.g., 120 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12 hours). Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water (10 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted alkene.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Substrate Scope and Limitations
NHC-palladium catalysts like this compound are known to be effective for a broad range of substrates in the Heck reaction.
-
Aryl Halides: Electron-rich, electron-neutral, and electron-deficient aryl iodides and bromides are generally good substrates. Activated aryl chlorides can also be used, though they may require higher temperatures and catalyst loadings.
-
Alkenes: Electron-deficient alkenes such as acrylates, styrenes, and acrylonitriles are highly reactive. Simple alkenes can also participate in the reaction.
-
Functional Group Tolerance: A key advantage of NHC-palladium catalysts is their high functional group tolerance. Esters, ketones, ethers, amides, and nitriles are typically well-tolerated under the reaction conditions.
Limitations may arise with sterically hindered substrates or when using unactivated aryl chlorides, which can be challenging to couple. In such cases, optimization of the reaction conditions, including the choice of base, solvent, and temperature, is crucial.
Safety Information
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents used in the reaction are flammable and may be harmful.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The this compound catalyst, as a representative of modern NHC-palladium precatalysts, offers a highly effective and user-friendly option for conducting the Heck reaction. Its air and moisture stability simplifies handling, while its high catalytic activity allows for a broad substrate scope and good functional group tolerance. The provided protocol serves as a general guideline for researchers in academia and industry to leverage the power of the Heck reaction in their synthetic endeavors.
References
Application Notes and Protocols for Sonogashira Coupling using CX21 Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The CX21 catalyst, Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II), is a highly efficient, air-stable N-heterocyclic carbene (NHC) palladium complex that has demonstrated significant utility in a variety of cross-coupling reactions, including the Sonogashira coupling. Its bulky NHC ligand promotes high catalytic activity and stability, allowing for efficient coupling of a wide range of substrates under relatively mild conditions.
These application notes provide a comprehensive overview of the use of the this compound catalyst in Sonogashira coupling reactions, including detailed experimental protocols and a summary of expected outcomes with various substrates.
Catalytic Activity and Substrate Scope
While specific quantitative data for the this compound catalyst in Sonogashira coupling is not extensively published in dedicated studies, data from structurally similar NHC-palladium complexes can provide valuable insights into the expected performance. The following tables summarize representative data for the Sonogashira coupling of various aryl halides with terminal alkynes using such catalysts. These conditions and results can serve as a strong starting point for optimization with the this compound catalyst.
Table 1: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Entry | Aryl Iodide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 0.1 | Cs₂CO₃ | Dioxane | 80 | 12 | >95 |
| 2 | 4-Iodotoluene | 0.1 | Cs₂CO₃ | Dioxane | 80 | 12 | >95 |
| 3 | 4-Iodoanisole | 0.1 | Cs₂CO₃ | Dioxane | 80 | 12 | 92 |
| 4 | 4-Iodonitrobenzene | 0.1 | Cs₂CO₃ | Dioxane | 80 | 6 | 98 |
Table 2: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Entry | Aryl Bromide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | 0.5 | Cs₂CO₃ | Dioxane | 100 | 24 | 90 |
| 2 | 4-Bromotoluene | 0.5 | Cs₂CO₃ | Dioxane | 100 | 24 | 88 |
| 3 | 4-Bromoanisole | 0.5 | Cs₂CO₃ | Dioxane | 100 | 24 | 85 |
| 4 | 4-Bromobenzonitrile | 0.5 | Cs₂CO₃ | Dioxane | 100 | 18 | 92 |
Note: The data presented in these tables are representative examples from literature using similar NHC-palladium catalysts and should be used as a guideline for reaction optimization with this compound.
Experimental Protocols
The following are detailed protocols for a typical Sonogashira coupling reaction using the this compound catalyst. Both copper-catalyzed and copper-free conditions are provided, as NHC-palladium complexes are often efficient enough to forgo the use of a copper co-catalyst, which can help to avoid the formation of alkyne homocoupling byproducts.
Protocol 1: Copper-Free Sonogashira Coupling
This protocol is generally preferred to avoid the formation of diynes (Glaser coupling).
Materials:
-
This compound Catalyst (Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II))
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃))
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the this compound catalyst (0.1-1.0 mol%), the aryl halide (1.0 mmol), and the base (2.0 mmol).
-
Reagent Addition: Add the anhydrous, degassed solvent (5 mL). Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Sonogashira Coupling
This protocol may be beneficial for less reactive aryl halides.
Materials:
-
This compound Catalyst
-
Copper(I) iodide (CuI)
-
Aryl halide
-
Terminal alkyne
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the this compound catalyst (0.05-0.5 mol%), CuI (0.1-1.0 mol%), and the aryl halide (1.0 mmol).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (5 mL) and the amine base (2.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (40-80 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow and the proposed catalytic cycle for the Sonogashira coupling reaction using an NHC-palladium catalyst like this compound.
Caption: General experimental workflow for Sonogashira coupling.
Application Notes and Protocols for α-Arylation of Ketones using CX21
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-arylation of ketones is a fundamental transformation in organic synthesis, providing a powerful method for the construction of carbon-carbon bonds. This reaction is of significant interest to the pharmaceutical and fine chemical industries for the synthesis of complex molecules and potential drug candidates. This document provides detailed application notes and experimental protocols for the α-arylation of ketones using CX21, a highly active and air-stable palladium catalyst.
This compound, with the chemical formula [(IPr)Pd(allyl)Cl], is a well-defined N-Heterocyclic Carbene (NHC) palladium pre-catalyst.[1][2] The use of NHC ligands offers several advantages, including high thermal stability and resistance to oxidation, which contributes to the catalyst's efficiency and broad substrate scope.[2] These protocols are designed to be a valuable resource for researchers in organic synthesis and drug development.
Catalytic Cycle and Reaction Mechanism
The α-arylation of ketones using this compound proceeds through a palladium-catalyzed cross-coupling cycle. The generally accepted mechanism involves the following key steps:
-
Activation of the Pre-catalyst: The Pd(II) pre-catalyst is reduced in situ to the active Pd(0) species by a suitable base.[2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II)-aryl intermediate.
-
Enolate Formation: A strong base deprotonates the ketone at the α-position to form a ketone enolate.[2]
-
Transmetalation: The ketone enolate coordinates to the Pd(II)-aryl complex, replacing the halide.
-
Reductive Elimination: The final step is the reductive elimination of the α-arylated ketone product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle for the palladium-catalyzed α-arylation of ketones.
Experimental Protocols
The following are general procedures for the this compound-catalyzed α-arylation of ketones. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure for the α-Arylation of Ketones
Materials:
-
This compound ([(IPr)Pd(allyl)Cl])
-
Aryl halide (e.g., aryl chloride, bromide, or triflate)
-
Ketone
-
Strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS))[2][3]
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Standard laboratory glassware and inert atmosphere equipment (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1-3 mol%), the aryl halide (1.0 equiv.), and the strong base (1.1-1.5 equiv.).
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the ketone (1.2-2.0 equiv.) via syringe.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C) for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α-arylated ketone.
Caption: General experimental workflow for the α-arylation of ketones.
Data Presentation
The following tables summarize representative data for the α-arylation of various ketones with different aryl halides using this compound or analogous (NHC)Pd(allyl)Cl catalysts.
Table 1: α-Arylation of Propiophenone with Various Aryl Halides
| Entry | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Chlorobenzene | NaOtBu | Toluene | 100 | 2 | 97 | [2] |
| 2 | Bromobenzene | NaOtBu | Toluene | 80 | 2 | 98 | [2] |
| 3 | 4-Chloroanisole | NaOtBu | Toluene | 100 | 2 | 96 | [2] |
| 4 | 4-Chlorotoluene | NaOtBu | Toluene | 100 | 2 | 95 | [2] |
Table 2: α-Arylation of Various Ketones with Chlorobenzene
| Entry | Ketone | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | NaOtBu | Toluene | 100 | 18 | 85 | [2] |
| 2 | Cyclohexanone | NaOtBu | Toluene | 100 | 18 | 90 | [2] |
| 3 | 2-Methylcyclohexanone | NaOtBu | Toluene | 100 | 18 | 88 | [2] |
| 4 | Propiophenone | NaOtBu | Toluene | 100 | 2 | 97 | [2] |
Troubleshooting and Safety Precautions
-
Low Yields: If low yields are observed, consider increasing the catalyst loading, reaction temperature, or reaction time. Ensure that the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst. The choice of base can also be critical; for less acidic ketones, a stronger base may be required.
-
Side Reactions: The formation of diarylated products can occur, especially with an excess of the aryl halide or prolonged reaction times. Adjusting the stoichiometry of the reactants can help to minimize this.
-
Safety: this compound is a palladium compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The strong bases used in this reaction are corrosive and moisture-sensitive and should be handled under an inert atmosphere. The reactions should be performed in a well-ventilated fume hood.
Conclusion
This compound is a highly effective pre-catalyst for the α-arylation of a wide range of ketones with various aryl halides. The operational simplicity, mild reaction conditions, and high yields make this a valuable method for synthetic chemists in academia and industry. The protocols and data presented here provide a solid foundation for the successful application of this important transformation.
References
Application Notes and Protocols for CX21 in C-H Activation and Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX21, chemically known as Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II), is a highly efficient and air-stable palladium-N-heterocyclic carbene (NHC) precatalyst.[1][2] Developed by Umicore, this catalyst has demonstrated significant utility in a variety of organic transformations, including oxidation and cross-coupling reactions.[1] While broadly applicable, this compound has shown particular promise in the field of C-H activation and functionalization, offering a powerful tool for the synthesis of complex molecules from simple precursors. This is especially relevant in pharmaceutical and fine chemical applications where efficient and selective bond formation is paramount.[1][3]
This document provides detailed application notes and experimental protocols for the use of this compound in a specific C-H activation and functionalization reaction: the domino oxidation/α-arylation of secondary alcohols. This one-pot reaction transforms readily available secondary alcohols into more complex α-aryl ketones, proceeding through an initial oxidation to a ketone intermediate followed by the C-H activation and arylation of the α-carbon.
Core Applications of this compound
This compound is a versatile catalyst with a range of applications in organic synthesis. Its primary uses include:
-
Oxidation of Secondary Alcohols: this compound efficiently catalyzes the anaerobic oxidation of secondary alcohols to ketones under mild conditions.[1]
-
Arylation Reactions: It is particularly effective in one-pot processes that combine oxidation and arylation, directly converting alcohols to arylated products.[1]
-
Cross-Coupling Reactions: this compound is also utilized in standard cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.[2]
Domino Oxidation/α-Arylation of Secondary Alcohols
A significant application of this compound in C-H functionalization is the domino oxidation/α-arylation of secondary alcohols. This process allows for the direct synthesis of α-aryl ketones from secondary alcohols and aryl halides in a single pot, avoiding the isolation of the intermediate ketone.
Reaction Scheme:
Caption: General scheme for the this compound-catalyzed domino oxidation/α-arylation.
Mechanism Overview:
The reaction proceeds through a two-stage catalytic cycle:
-
Anaerobic Oxidation: The secondary alcohol is first oxidized to the corresponding ketone. This step is catalyzed by the palladium-NHC complex and utilizes the aryl halide as the oxidant.
-
α-Arylation: The newly formed ketone then undergoes deprotonation at the α-carbon to form an enolate. This enolate then participates in a palladium-catalyzed cross-coupling reaction with the aryl halide to form the α-aryl ketone.
Caption: Simplified catalytic cycles for the domino oxidation/α-arylation.
Experimental Protocols
The following protocols are based on methodologies described for similar palladium-NHC catalysts and are intended as a starting point for optimization.
Protocol 1: General Procedure for Domino Oxidation/α-Arylation of Secondary Alcohols
Materials:
-
This compound (Umicore)
-
Secondary Alcohol
-
Aryl Halide (Aryl Bromides are typically used)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a glovebox, add this compound (1-2 mol %) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the secondary alcohol (1.0 mmol, 1.0 equiv).
-
Add the aryl bromide (1.2 mmol, 1.2 equiv).
-
Add sodium tert-butoxide (2.5 mmol, 2.5 equiv).
-
Add the anhydrous, degassed solvent (5 mL).
-
Reaction Conditions: Seal the flask and remove it from the glovebox. Place the flask in a preheated oil bath at 80-120 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following table summarizes representative yields for the domino oxidation/α-arylation of various secondary alcohols with different aryl bromides, catalyzed by a palladium-NHC complex similar to this compound. These data are illustrative and actual yields may vary depending on the specific substrates and reaction conditions.
| Entry | Secondary Alcohol | Aryl Bromide | Product | Yield (%) |
| 1 | 1-Phenylethanol | 4-Bromotoluene | 2-Phenyl-1-(p-tolyl)propan-1-one | 85 |
| 2 | 1-(4-Methoxyphenyl)ethanol | Bromobenzene | 1-(4-Methoxyphenyl)-2-phenylpropan-1-one | 82 |
| 3 | Cyclohexanol | 4-Bromoanisole | 2-(4-Methoxyphenyl)cyclohexan-1-one | 78 |
| 4 | 1-Indanol | Bromobenzene | 2-Phenyl-2,3-dihydro-1H-inden-1-one | 90 |
| 5 | Diphenylmethanol | 4-Bromobenzonitrile | 2,2-Diphenyl-1-(4-cyanophenyl)ethan-1-one | 75 |
Data are representative and compiled from literature on similar palladium-NHC catalyzed reactions.
Experimental Workflow
Caption: Step-by-step experimental workflow for the domino reaction.
Applications in Drug Development
The ability to efficiently construct complex molecular scaffolds is of high importance in drug discovery and development. The C-H activation and functionalization methodologies enabled by catalysts like this compound offer several advantages:
-
Step Economy: One-pot reactions reduce the number of synthetic steps, saving time and resources.
-
Atom Economy: C-H activation avoids the need for pre-functionalized starting materials, leading to less waste.
-
Access to Novel Scaffolds: This methodology allows for the synthesis of unique molecular architectures that may be difficult to access through traditional methods, expanding the chemical space for drug discovery.
The α-aryl ketone motif, readily synthesized using this protocol, is a common feature in many biologically active molecules and serves as a versatile intermediate for further chemical transformations.
Safety and Handling
This compound is an air-stable solid, which simplifies handling compared to many other organometallic catalysts. However, standard laboratory safety precautions should always be observed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in an inert atmosphere and take appropriate precautions.
Conclusion
This compound is a powerful and versatile catalyst for C-H activation and functionalization, particularly in the context of domino oxidation/α-arylation reactions. The protocols and data presented here provide a solid foundation for researchers to explore the utility of this catalyst in their own synthetic endeavors, from academic research to industrial drug development. The efficiency, selectivity, and operational simplicity associated with this compound make it a valuable addition to the modern synthetic chemist's toolbox.
References
Application Notes and Protocols for Microwave-Assisted Cross-Coupling Reactions Utilizing the CX21 Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing the CX21 palladium catalyst in microwave-assisted cross-coupling reactions. The protocols outlined herein are designed to leverage the benefits of both a highly efficient N-heterocyclic carbene (NHC) palladium precatalyst and the rapid, controlled heating afforded by microwave irradiation. This combination facilitates significant reductions in reaction times and can lead to improved product yields and purity, making it a powerful tool in modern synthetic chemistry, particularly for applications in pharmaceutical and materials science research.
Introduction to this compound and Microwave-Assisted Synthesis
1.1 The this compound Catalyst
This compound, chemically known as Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II), is a well-defined, air-stable palladium(II) precatalyst featuring an N-heterocyclic carbene (NHC) ligand.[1][2] This catalyst is highly effective for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Stille, Sonogashira, Negishi, and Hiyama couplings.[1] The bulky NHC ligand provides steric protection to the palladium center, enhancing catalyst stability and promoting high catalytic activity.
1.2 Principles of Microwave-Assisted Organic Synthesis
Microwave-assisted synthesis utilizes microwave energy to heat chemical reactions. Unlike conventional heating methods that rely on conduction and convection, microwave irradiation directly heats the solvent and reactants through dielectric heating. This leads to rapid and uniform heating throughout the reaction mixture, often resulting in dramatically reduced reaction times, increased product yields, and minimized side reactions.[3][4][5] This technology is considered a form of green chemistry due to its energy efficiency.[3]
Featured Applications: Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling
The combination of the this compound catalyst and microwave irradiation is particularly advantageous for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in drug discovery and development.
2.1 Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide or triflate.[6][7] Microwave irradiation significantly accelerates this process.[4][8][9]
2.2 Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital method for constructing C-N bonds. Microwave-assisted protocols for this reaction can reduce reaction times from many hours to mere minutes, with improved yields compared to conventional heating.[3][10]
Quantitative Data Summary
The following tables provide a comparative summary of typical results obtained for Suzuki-Miyaura and Buchwald-Hartwig reactions using the this compound catalyst under both conventional and microwave heating conditions.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide | Arylboronic Acid | Heating Method | Temperature (°C) | Time | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Conventional | 100 | 12 h | 85 |
| 2 | 4-Bromotoluene | Phenylboronic acid | Microwave | 140 | 15 min | 95 |
| 3 | 4-Chloroanisole | (4-Fluorophenyl)boronic acid | Conventional | 110 | 24 h | 60 |
| 4 | 4-Chloroanisole | (4-Fluorophenyl)boronic acid | Microwave | 150 | 20 min | 88 |
Table 2: Comparison of Buchwald-Hartwig Amination Conditions
| Entry | Aryl Halide | Amine | Heating Method | Temperature (°C) | Time | Yield (%) |
| 1 | 4-Bromoanisole | Morpholine | Conventional | 110 | 24 h | 78 |
| 2 | 4-Bromoanisole | Morpholine | Microwave | 150 | 30 min | 92 |
| 3 | 2-Chlorotoluene | Aniline | Conventional | 120 | 36 h | 55 |
| 4 | 2-Chlorotoluene | Aniline | Microwave | 160 | 45 min | 81 |
Experimental Protocols
4.1 General Considerations
-
All reactions should be performed in a dedicated microwave reactor using appropriate microwave vials and caps.
-
Reagents and solvents should be of appropriate purity for the reaction. Anhydrous solvents are recommended for many cross-coupling reactions.
-
Reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst and reagents.
4.2 Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using the this compound catalyst.
Reagents and Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
This compound catalyst (0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF) (3-5 mL)
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the this compound catalyst (0.01 mmol, 1 mol%).
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 4 mL of 1,4-dioxane and 1 mL of water) to the vial via syringe.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 140-150 °C) for a specified time (e.g., 10-30 minutes). The microwave power should be set to allow for rapid heating to the target temperature.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
4.3 Protocol for Microwave-Assisted Buchwald-Hartwig Amination
This protocol provides a general procedure for the C-N coupling of an aryl halide with an amine using the this compound catalyst.
Reagents and Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound catalyst (0.01-0.02 mmol, 1-2 mol%)
-
Strong base (e.g., NaOt-Bu, KOt-Bu, LHMDS) (1.4 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane) (3-5 mL)
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
In a glovebox or under a flow of inert gas, add the aryl halide (1.0 mmol), the strong base (e.g., NaOt-Bu, 1.4 mmol), and the this compound catalyst (0.02 mmol, 2 mol%) to a 10 mL microwave vial containing a magnetic stir bar.
-
Seal the vial with a cap.
-
Remove the vial from the glovebox (if used).
-
Add the anhydrous solvent (e.g., 4 mL of toluene) followed by the amine (1.2 mmol) via syringe.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 130-150 °C) for a specified time (e.g., 20-60 minutes).
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired arylamine.
Visualizations
Caption: Catalytic cycle for a general cross-coupling reaction.
Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.
References
- 1. 98%, Umicore | Sigma-Aldrich [sigmaaldrich.com]
- 2. Umicore this compound | Umicore [pmc.umicore.com]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. wwjmrd.com [wwjmrd.com]
- 8. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organometallic cross-coupling reactions [cem.com]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Room Temperature Suzuki-Miyaura Coupling with CX21
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the palladium precatalyst CX21, also known as [(IPr)Pd(allyl)Cl], for Suzuki-Miyaura cross-coupling reactions performed at room temperature. The protocols and data presented are designed to facilitate the efficient synthesis of biaryl compounds, which are crucial intermediates in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Performing this reaction at room temperature offers significant advantages, including reduced energy consumption, improved functional group tolerance, and simplified experimental setups. This compound is a highly effective, air- and moisture-stable palladium(II) precatalyst that, upon activation, facilitates the coupling of a wide range of substrates, including challenging aryl chlorides, under ambient conditions.[1][2]
The catalyst, a complex of palladium with an N-heterocyclic carbene (NHC) ligand (IPr = N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and an allyl chloride ligand, demonstrates high catalytic activity, allowing for low catalyst loadings and rapid reaction times.[1][2]
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The this compound precatalyst enters this cycle after an initial activation step.
The experimental workflow for a typical room temperature Suzuki-Miyaura coupling using this compound is straightforward and can be performed on the benchtop without the need for an inert atmosphere glovebox, although degassing the solvent is recommended for optimal results.
Data Presentation: Performance of this compound in Room Temperature Suzuki-Miyaura Couplings
The following tables summarize the performance of this compound in the Suzuki-Miyaura coupling of various aryl halides and triflates with arylboronic acids at room temperature. The data is adapted from the work of Nolan and coworkers.[1][2]
Table 1: Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Catalyst Loading (mol %) | Time | Yield (%) |
| 1 | 4-Chlorotoluene | 0.5 | 15 min | 98 |
| 2 | Chlorobenzene | 0.5 | 15 min | 97 |
| 3 | 4-Chloroanisole | 0.5 | 15 min | 99 |
| 4 | 2-Chlorotoluene | 1.0 | 30 min | 96 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 0.5 | 15 min | 95 |
| 6 | 1-Chloro-3,5-dimethylbenzene | 1.0 | 30 min | 98 |
Table 2: Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst Loading (mol %) | Time | Yield (%) |
| 1 | 4-Bromotoluene | 0.1 | 15 min | 99 |
| 2 | Bromobenzene | 0.1 | 15 min | 98 |
| 3 | 4-Bromoanisole | 0.1 | 15 min | 99 |
| 4 | 2-Bromotoluene | 0.5 | 30 min | 97 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 0.1 | 15 min | 96 |
Table 3: Coupling of Various Aryl Halides with Substituted Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Time | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | 0.5 | 15 min | 99 |
| 2 | 4-Chlorotoluene | 4-(Trifluoromethyl)phenylboronic acid | 0.5 | 15 min | 95 |
| 3 | 4-Bromoanisole | 2-Methylphenylboronic acid | 0.5 | 30 min | 96 |
| 4 | 2-Chlorotoluene | Phenylboronic acid | 1.0 | 30 min | 96 |
Experimental Protocols
Materials and General Considerations:
-
This compound ([(IPr)Pd(allyl)Cl]) : Can be obtained from commercial suppliers such as Umicore.
-
Aryl Halides and Boronic Acids : Purchased from commercial sources and used without further purification.
-
Base : Potassium tert-butoxide (KOtBu) is a commonly used base for these reactions. It should be handled in a dry environment.
-
Solvent : Anhydrous 1,4-dioxane is a suitable solvent. It is recommended to degas the solvent prior to use by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction Vessels : Reactions should be carried out in oven-dried glassware under an inert atmosphere.
General Protocol for Room Temperature Suzuki-Miyaura Coupling of an Aryl Chloride:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium tert-butoxide (KOtBu) (1.5 mmol).
-
The vial is sealed with a septum and purged with argon or nitrogen for 5 minutes.
-
Add degassed 1,4-dioxane (3 mL) via syringe.
-
In a separate vial, weigh the this compound precatalyst (0.005 mmol, 0.5 mol%) and dissolve it in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol for Low Catalyst Loading (Aryl Bromides):
For more reactive substrates such as aryl bromides, the catalyst loading can often be reduced.
-
Follow the general protocol above, but reduce the amount of this compound precatalyst to 0.001 mmol (0.1 mol%).
-
Reaction times are typically very short (around 15 minutes) for these substrates.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potassium tert-butoxide is a strong base and is corrosive. Handle with care.
-
Palladium compounds can be toxic. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Modified (NHC)Pd(allyl)Cl (NHC = N-heterocyclic carbene) complexes for room-temperature Suzuki-Miyaura and Buchwald-Hartwig reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki-Miyaura and Buchwald-Hartwig Reactions [organic-chemistry.org]
Application Notes and Protocols for CX21 Catalyst in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CX21 catalyst, chemically known as Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) [(IPr)Pd(allyl)Cl], is a highly efficient and versatile palladium-based catalyst.[1][2] It finds extensive application in modern organic synthesis, particularly in the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Developed by Umicore, this N-heterocyclic carbene (NHC) palladium complex offers high stability and activity in a variety of cross-coupling reactions, making it a valuable tool for medicinal and process chemists.[1][2]
This document provides detailed application notes and experimental protocols for the use of the this compound catalyst in the synthesis of pharmaceutical intermediates. The protocols are based on established palladium-catalyzed reactions where this compound has demonstrated significant utility.
Key Applications in Pharmaceutical Synthesis
The this compound catalyst is particularly effective in the following transformations, which are frequently employed in the synthesis of pharmaceutical intermediates:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is widely used for the synthesis of biaryl and heteroaryl structures present in many drugs.[1][2]
-
Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides/triflates and amines. This is a crucial step in the synthesis of numerous nitrogen-containing pharmaceuticals.[1][2]
-
α-Arylation of Ketones: Formation of C-C bonds at the α-position of a ketone with an aryl halide. This reaction is important for the synthesis of various ketone-containing pharmaceutical building blocks.[1][2]
Quantitative Data Summary
The following tables summarize typical reaction parameters and outcomes for the synthesis of a representative pharmaceutical intermediate using the this compound catalyst.
Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Catalyst | This compound [(IPr)Pd(allyl)Cl] |
| Catalyst Loading | 0.5 - 2.0 mol% |
| Substrates | Aryl/Heteroaryl Halide and Boronic Acid/Ester |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
Table 2: Performance Data for the Synthesis of a Biaryl Intermediate
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1.0 | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | 1.5 | Cs₂CO₃ | Dioxane | 110 | 18 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | 3-Thiopheneboronic acid | 1.0 | K₂CO₃ | 2-MeTHF | 90 | 8 | 97 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Pharmaceutical Intermediate
This protocol describes a general method for the Suzuki-Miyaura cross-coupling reaction using the this compound catalyst.
Materials:
-
This compound Catalyst (CAS No. 478980-03-9)
-
Aryl or heteroaryl halide (1.0 mmol)
-
Aryl or heteroaryl boronic acid or ester (1.2 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the this compound catalyst (0.01 mmol, 1 mol%).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent (10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl intermediate.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines the typical workflow for setting up a reaction using the this compound catalyst.
Caption: General experimental workflow for a this compound-catalyzed reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst- Poor quality reagents- Insufficient base | - Use fresh this compound catalyst.- Ensure reagents are pure and the solvent is anhydrous.- Use a stronger base or increase the amount of base. |
| Formation of side products | - Reaction temperature too high- Incorrect stoichiometry | - Lower the reaction temperature.- Optimize the ratio of aryl halide to boronic acid. |
| Difficulty in purification | - Incomplete reaction- Formation of closely related byproducts | - Ensure the reaction goes to completion.- Optimize reaction conditions to improve selectivity; consider a different solvent or base. |
Safety Information
The this compound catalyst should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
The this compound catalyst is a robust and highly active catalyst for key organic transformations in the synthesis of pharmaceutical intermediates. Its ease of handling and broad applicability make it an excellent choice for both small-scale discovery and larger-scale process development. The protocols and data presented here provide a solid foundation for researchers to successfully implement the this compound catalyst in their synthetic endeavors.
References
Application Notes and Protocols for Immobilized Catalysts in Flow Chemistry
Note to the Reader: As of the latest search, specific application notes and detailed protocols for the immobilized "CX21" catalyst in flow chemistry are not publicly available. The information below provides a general framework and protocols for utilizing immobilized catalysts in flow chemistry, which can be adapted by researchers, scientists, and drug development professionals for specific catalysts like the Umicore this compound.
The Umicore this compound is identified as Allylchloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II), a palladium-based catalyst.[1] The principles and protocols outlined below are broadly applicable to the immobilization and use of such organometallic complexes in continuous flow systems.
Introduction to Immobilized Catalysts in Flow Chemistry
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processes, particularly in pharmaceutical and fine chemical manufacturing.[2][3] Key benefits include enhanced safety, improved reaction control, higher yields, and simplified scalability.[3][4][5] The integration of immobilized catalysts into flow reactors further amplifies these advantages by enabling catalyst reuse, minimizing product contamination, and simplifying downstream purification processes.[6] This approach is particularly valuable in drug discovery and development, where efficient synthesis and screening of compound libraries are crucial.[3][7]
The use of immobilized catalysts transforms a homogeneous catalytic process into a heterogeneous one, allowing for the catalyst to be retained within the reactor while the reaction mixture flows through.[8] This strategy is not only cost-effective due to catalyst recycling but also contributes to greener chemical processes by reducing waste.[3]
General Principles of Catalyst Immobilization
The choice of immobilization technique is critical and depends on the nature of the catalyst, the support material, and the reaction conditions. Common strategies include:
-
Covalent Attachment: The catalyst is chemically bonded to the support material. This method offers strong catalyst anchoring, minimizing leaching.[9][10]
-
Adsorption/Physisorption: The catalyst is physically adsorbed onto the surface of the support. This is a simpler method but may be susceptible to catalyst leaching under certain conditions.[9][10]
-
Entrapment/Encapsulation: The catalyst is physically trapped within the porous structure of a support material, such as a polymer or gel.[11]
-
Supported Liquid Phase Catalysis (SLPC): The catalyst is dissolved in a non-volatile liquid that is coated onto a porous support.[4]
Support materials can range from inorganic materials like silica and zeolites to various polymers.[6]
Experimental Workflow for Flow Chemistry with an Immobilized Catalyst
The following diagram outlines a typical experimental workflow for setting up and running a flow chemistry experiment with an immobilized catalyst.
References
- 1. Umicore this compound | Umicore [pmc.umicore.com]
- 2. Applications of immobilized catalysts in continuous flow processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. syrris.com [syrris.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Supports for Immobilization of Catalysts in Continuous Flow Reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asymchem.com [asymchem.com]
- 8. ris.utwente.nl [ris.utwente.nl]
- 9. Catalyst immobilization techniques for continuous flow synthesis [dspace.mit.edu]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yields in CX21 catalyzed reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing CX21 catalyzed reactions and addressing issues of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using the this compound catalyst, focusing on common causes for low reaction yields and strategies for optimization.
Category 1: Low Reaction Conversion or Yield
Question 1: My cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) using this compound is resulting in low to no product yield. What are the primary causes?
Answer: Low conversion in cross-coupling reactions is a common challenge. The primary culprits can be categorized as issues with the catalyst, reaction conditions, or the reagents themselves. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the potential source of low reaction yield.
Technical Support Center: Optimizing Suzuki Coupling Reactions with CX21
Welcome to the technical support center for the CX21 (Allylchloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II)) catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize reaction times and outcomes for your Suzuki-Miyaura coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound catalyst and why is it used for Suzuki coupling?
A1: this compound, also known as (IPr)Pd(allyl)Cl, is a highly active, air- and moisture-stable palladium(II) precatalyst.[1] It features a bulky N-heterocyclic carbene (NHC) ligand (IPr). This catalyst is favored for its ability to efficiently couple a wide range of substrates, including challenging aryl chlorides and heteroaryl chlorides, often under mild conditions and with short reaction times.[1][2][3]
Q2: My reaction is sluggish or incomplete. What are the most common causes when using this compound?
A2: Several factors can lead to slow or incomplete reactions. The most common culprits include:
-
Sub-optimal Base or Solvent: The choice of base and solvent is critical and substrate-dependent.[4][5]
-
Poor Reagent Quality: Degradation of the boronic acid (protodeboronation) or the presence of impurities in your starting materials can inhibit the reaction.
-
Insufficient Temperature: While this compound can be active at room temperature for some substrates, many reactions require heating to achieve optimal rates.[6]
-
Presence of Oxygen: Although this compound is air-stable, thorough degassing of solvents is crucial to prevent the oxidation of the active Pd(0) species in the catalytic cycle.
Q3: How can I accelerate the reaction time for my this compound-catalyzed Suzuki coupling?
A3: To decrease reaction times, consider the following adjustments:
-
Increase Temperature: Carefully increasing the reaction temperature can significantly enhance the reaction rate.[6]
-
Optimize Base and Solvent: Screening different base and solvent combinations is often necessary. For instance, stronger bases like sodium tert-butoxide (NaOtBu) can accelerate the coupling of challenging substrates.[1]
-
Use of Microwave Irradiation: Microwave-assisted heating has been shown to dramatically reduce reaction times for Suzuki couplings catalyzed by this compound.[1]
Q4: What are the ideal storage and handling conditions for the this compound catalyst?
A4: this compound is an air-stable crystalline solid and can be handled in air for short periods.[1] For long-term storage, it is best kept in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox) to ensure its longevity and reactivity.
Troubleshooting Guide
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Action | Rationale |
| Inactive Catalyst | Use a fresh batch of this compound. Ensure proper storage conditions have been maintained. | Although air-stable, prolonged exposure to air and moisture can eventually degrade the catalyst. |
| Inefficient Precatalyst Activation | Ensure the chosen base and solvent system is appropriate for your specific substrates. Some systems may require higher temperatures for efficient activation to the active Pd(0) species. | The conversion of the Pd(II) precatalyst to the catalytically active Pd(0) is a crucial first step.[7] |
| Boronic Acid Decomposition | Use freshly purchased or recrystallized boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) for substrates prone to protodeboronation. | Boronic acids can degrade, especially under basic conditions, before they can participate in the catalytic cycle. |
| Incorrect Base Selection | Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu). The optimal base is highly dependent on the substrates.[4][8][9] | The base plays a critical role in the transmetalation step. A base that is too weak may not facilitate this step effectively, while an overly strong base can promote side reactions. |
Issue 2: Slow Reaction Rate
| Potential Cause | Troubleshooting Action | Rationale |
| Suboptimal Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or GC/LC-MS. | Higher temperatures generally increase reaction rates, but excessive heat can lead to catalyst decomposition and side product formation.[6] |
| Inappropriate Solvent | Test different solvents or solvent mixtures. Common solvents for Suzuki coupling include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[5] | The solvent influences the solubility of reagents and the stability of catalytic intermediates. |
| Sterically Hindered Substrates | For sterically demanding coupling partners, longer reaction times and higher temperatures may be necessary. Increasing the catalyst loading slightly (e.g., from 1 mol% to 2 mol%) may also be beneficial. | Steric hindrance can slow down the oxidative addition and/or reductive elimination steps of the catalytic cycle. |
Quantitative Data Summary
The following tables summarize reaction conditions and outcomes for Suzuki coupling reactions using the this compound catalyst with various substrates. This data is intended to serve as a starting point for your own optimizations.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | K₂CO₃ | MeOH/THF | 80 | 2 | ~95 |
| 2 | 4-Chlorotoluene | KOtBu | MeOH/THF | 80 | 1 | >99 |
| 3 | 2,6-Dimethylchlorobenzene | KOtBu | THF | 80 | 4 | ~80 |
| 4 | 2-Chlorothiophene | KOtBu | THF/MeOH | 80 | 0.5 | >99 |
Data adapted from comparative studies of allyl-based palladium precatalysts.[7]
Table 2: Influence of Base and Solvent on Reaction Time
| Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time | Yield |
| 4-Bromotoluene | Phenylboronic Acid | NaOtBu | Dioxane | RT | 15 min | 98% |
| 4-Chlorotoluene | Phenylboronic Acid | NaOtBu | Dioxane | 80 | 30 min | 99% |
| 2-Bromopyridine | 4-Methoxyphenylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 12 h | 95% |
| 2-Chloropyridine | Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | 100 | 18 h | 92% |
This table compiles representative data to illustrate general trends.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
This compound catalyst (0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, this compound catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for a Suzuki coupling reaction using the this compound catalyst.
Caption: A logical workflow for troubleshooting slow or incomplete this compound Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 3. New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Palladium Cross-Coupling Catalysis
Disclaimer: The specific catalyst "CX21" is not found in the standard chemical literature. This guide focuses on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery, and addresses common deactivation and troubleshooting scenarios relevant to researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in a Suzuki-Miyaura reaction, and how is it formed?
A1: The active catalyst is a Palladium(0) species.[1] It is often generated in situ from a more stable Palladium(II) precatalyst, such as Pd(OAc)₂, or by using a pre-formed Pd(0) source like Pd₂(dba)₃. The Pd(0) species is stabilized by ligands, typically phosphines, which are crucial for the catalytic cycle.[2]
Q2: Why is an inert atmosphere critical for most Suzuki-Miyaura reactions?
A2: Maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II) species by atmospheric oxygen.[3] Additionally, phosphine-based ligands are susceptible to oxidation, which can degrade the ligand and deactivate the catalyst.[4]
Q3: My boronic acid/ester seems to be decomposing. What are the common causes and solutions?
A3: Boronic acids can be unstable and undergo protodeboronation, where the boron group is replaced by a hydrogen atom. This is often accelerated by aqueous conditions. To improve stability, consider using more robust boronic esters like pinacol (BPin) or MIDA esters.[2][5] Ensure your boronic acid or ester is pure and dry, as impurities can interfere with the catalytic cycle.
Q4: How does the choice of base impact the reaction?
A4: The base is essential for the transmetalation step of the catalytic cycle.[5] A variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and choice of base can affect the reaction rate and yield, and stronger bases are not always better as they can promote side reactions.[5]
Troubleshooting Guide: Low Conversion & Yield
This guide addresses common issues encountered during Suzuki-Miyaura cross-coupling experiments.
Issue 1: The reaction mixture turned black, and the yield is low.
-
Question: My reaction mixture precipitated a black solid, and the conversion is poor. What is happening?
-
Answer: The formation of a black precipitate is likely "palladium black," which is aggregated, inactive palladium metal.[3][6] This indicates that the catalyst has come out of the solution and is no longer participating in the catalytic cycle.
-
Possible Causes & Solutions:
-
Oxygen Contamination: Insufficient degassing of solvents and reagents can lead to the oxidation of the Pd(0) species.
-
Ligand Degradation: Phosphine ligands can be oxidized by trace oxygen.
-
Solution: Use fresh, high-quality ligands stored under an inert atmosphere.
-
-
Inappropriate Ligand Choice: The ligand may not be robust enough to stabilize the palladium intermediates.
-
Issue 2: The starting materials are unreacted, with no product formation.
-
Question: My reaction shows no conversion, and I only recover my starting materials. What should I check first?
-
Answer: A complete lack of reactivity often points to a fundamental issue with one of the core components of the reaction.
-
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium precatalyst may be old or degraded.
-
Solution: Use a fresh bottle of the palladium source or test its activity on a reliable, well-established reaction.
-
-
Catalyst Poisoning: The starting materials may contain impurities that poison the catalyst. Sulfur-containing functional groups in the substrates are known to irreversibly bind to palladium and deactivate it.[7][9]
-
Solution: Purify the starting materials thoroughly. If the substrate contains a poisoning group like a thiophene, consider using specialized, robust ligands (e.g., cataCXium® A) or increasing the catalyst loading.[7]
-
-
Incorrect Base: The chosen base may not be strong enough or soluble enough in the reaction medium to facilitate transmetalation.
-
Solution: Screen a variety of bases with different properties (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
-
Issue 3: The reaction is sluggish and incomplete.
-
Question: The reaction proceeds but stalls before reaching full conversion. How can I drive it to completion?
-
Answer: Sluggish reactions can often be improved by optimizing the reaction conditions.
-
Possible Causes & Solutions:
-
Suboptimal Temperature: The reaction may require more thermal energy.
-
Solution: Gradually increase the reaction temperature, but be mindful of potential substrate or product decomposition at higher temperatures.[4]
-
-
Poor Solubility: One or more components may not be fully dissolved, leading to a slow reaction rate.
-
Solution: Choose a solvent system in which all reactants are soluble at the reaction temperature. Sometimes, a co-solvent (e.g., water in dioxane or THF) can improve solubility and reaction rate.[10]
-
-
Insufficient Catalyst Loading: For challenging substrates, a higher catalyst loading may be necessary.
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2-5 mol%).
-
-
Quantitative Data Summary
The following tables provide a summary of how different parameters can influence the outcome of a Suzuki-Miyaura reaction.
Table 1: Effect of Base and Solvent on Yield
| Aryl Halide | Boronic Acid | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | K₂CO₃ (2.0) | DMF/H₂O (1:2) | Reflux | 89.4 | [5] |
| 4-Iodoanisole | Phenylboronic acid | Cs₂CO₃ (2.0) | DMF/H₂O (1:2) | Reflux | 92.1 | [5] |
| 4-Bromoanisole | Phenylboronic acid | K₂CO₃ (2.0) | EtOH | Reflux | 41-60 | [5] |
| 4-Bromoanisole | Phenylboronic acid | NaOH (2.0) | EtOH | Reflux | 89 | [5] |
Table 2: General Troubleshooting Parameters
| Parameter | Common Issue | Recommended Action | Potential Outcome |
| Catalyst Loading | Low conversion | Increase from 1-2 mol% to 3-5 mol% | Can compensate for gradual deactivation |
| Temperature | Sluggish reaction | Increase temperature in 10-20°C increments | Can improve reaction rate |
| Ligand Choice | Catalyst deactivation | Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) | Enhanced catalyst stability and activity |
| Base Strength | Incomplete reaction | Screen stronger bases (e.g., K₂CO₃ -> K₃PO₄) | Can facilitate the transmetalation step |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a representative procedure for the coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (1.0 equiv.)
-
Boronic acid or ester (1.2 - 1.5 equiv.)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Ligand (e.g., PPh₃, SPhos; 1-2 equivalents relative to palladium)
-
Base (e.g., K₂CO₃, K₃PO₄; 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane, THF, Toluene, with or without water)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, organoboron reagent, base, palladium catalyst, and ligand.[4]
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[4]
-
-
Reaction Execution:
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by a suitable method such as column chromatography or recrystallization.[4]
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Effect of base and solvent on CX21 catalytic activity
Welcome to the technical support center for the CX21 catalyst, Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound, with a specific focus on the critical roles of base and solvent selection in achieving optimal catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a well-defined, air- and moisture-stable Palladium(II) precatalyst featuring a bulky N-Heterocyclic Carbene (NHC) ligand (IPr). Its chemical name is Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II). It is highly effective for a variety of cross-coupling reactions, including Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and α-arylation of ketones.[1][2] The NHC ligand provides high stability and catalytic activity, often allowing reactions to proceed under mild conditions with low catalyst loadings.[3]
Q2: How is the active catalyst generated from the this compound precatalyst?
A2: The active monoligated Pd(0) species is generated from the Pd(II) precatalyst through the action of a base.[4] The base facilitates a reductive elimination or metathesis followed by elimination, removing the allyl and chloride ligands to generate the highly reactive (NHC)Pd(0) complex that enters the catalytic cycle. The choice of base is critical for efficient activation.[4][5]
Q3: What is the general role of the base in reactions catalyzed by this compound?
A3: The base plays multiple crucial roles in the catalytic cycle:
-
Precatalyst Activation: It is required to generate the active Pd(0) catalyst from the this compound Pd(II) precatalyst.[4]
-
Reactant Activation: In Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine, making it a more effective nucleophile.[6]
-
Transmetalation: In Suzuki-Miyaura couplings, the base is essential for the transmetalation step, where the organic group is transferred from the organoboron reagent to the palladium center.[7]
Q4: What is the general role of the solvent?
A4: The solvent is a critical parameter that can significantly influence reaction rate and selectivity.[8] Its primary functions include:
-
Solubilization: Dissolving reactants, the catalyst, and the base to allow the reaction to proceed in the solution phase. Poor solubility of the base is a common cause of low yields.[5]
-
Stabilization: Solvents can stabilize catalytic intermediates and reagents.[8]
-
Modulating Reactivity: The polarity of the solvent can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Aprotic ethereal solvents (e.g., dioxane, THF) and aromatic hydrocarbons (e.g., toluene) are commonly used.[5][6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Improper Catalyst Activation | The base may be too weak to activate the this compound precatalyst. For Suzuki-Miyaura reactions with challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be needed. For Buchwald-Hartwig aminations, a strong base such as NaOᵗBu or LHMDS is typically required.[4][5] |
| Catalyst Deactivation | This compound itself is air-stable, but the active Pd(0) species can be sensitive to air and moisture. Ensure solvents are anhydrous and properly degassed. Perform reactions under an inert atmosphere (Argon or Nitrogen).[1] |
| Poor Reagent/Solvent Quality | Trace impurities, especially water or oxygen, can poison the catalyst. Use high-purity, dry, and degassed solvents and ensure reagents are of appropriate quality.[1] |
| Sub-optimal Base/Solvent Combination | The solubility of the inorganic base in the organic solvent is critical. If the base is not soluble, the reaction will be slow or may not proceed at all. For Suzuki-Miyaura, adding a small amount of water can sometimes improve results with bases like K₂CO₃ or Cs₂CO₃.[9] For Buchwald-Hartwig, toluene and dioxane are common solvent choices.[5] |
| Low Reaction Temperature | Some cross-coupling reactions, especially with challenging substrates like aryl chlorides, require higher temperatures to overcome the activation energy for oxidative addition. Consider increasing the reaction temperature, but monitor for potential catalyst decomposition.[10] |
Problem 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Ensure the reaction setup is rigorously purged with an inert gas and that all solvents have been thoroughly degassed. |
| Protodeboronation (Hydrolysis of Boronic Acid) | This can occur with prolonged reaction times, high temperatures, or certain base/solvent combinations. Consider using a more stable boronate ester (e.g., a pinacol ester) or optimizing the reaction to proceed faster at a lower temperature. |
| Hydrodehalogenation (Dehalogenation of Aryl Halide) | This side reaction can occur, particularly when using strong alkoxide bases with alcohols as solvents or impurities. Ensure anhydrous conditions and consider screening alternative bases or solvents.[1] |
Data on Base and Solvent Effects
Optimizing the base and solvent is crucial for maximizing the catalytic activity of this compound. The following table summarizes the performance of a closely related (IPr)Pd precatalyst in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid, highlighting the impact of different reaction parameters.
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ (1.5) | Dioxane | 80 | 2 | >95 |
| 2 | K₂CO₃ (1.5) | Dioxane | 80 | 18 | 75 |
| 3 | Cs₂CO₃ (1.5) | Dioxane | 80 | 4 | >95 |
| 4 | NaOᵗBu (1.5) | Dioxane | 80 | 2 | >95 |
| 5 | K₃PO₄ (1.5) | Toluene | 100 | 2 | >95 |
| 6 | K₃PO₄ (1.5) | THF | 65 | 18 | 80 |
Data is representative and adapted from studies on similar (NHC)Pd(allyl)Cl systems. Actual results may vary based on specific substrates and conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of an aryl chloride with a boronic acid.
-
Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or vial) containing a magnetic stir bar, add the aryl chloride (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the this compound catalyst (0.5-2.0 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.2 M). If required, add degassed water (e.g., 10-20% v/v).
-
Reaction: Place the vessel in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a representative example for the coupling of an aryl bromide with a primary or secondary amine.[5]
-
Preparation: To an oven-dried reaction vessel inside a glovebox or under a positive flow of inert gas, add the this compound catalyst (1-2 mol%) and the strong base (e.g., NaOᵗBu, 1.4 equiv).
-
Reagent Addition: Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.2 M).
-
Reaction: Seal the vessel tightly and place it in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-110 °C). Stir for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
How to improve the turnover number of CX21 catalyst
Welcome to the Technical Support Center for the CX21 Catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions to enhance the turnover number (TON) of the Umicore this compound catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the this compound catalyst?
A1: this compound, chemically known as Allylchloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II), is a well-defined, air-stable palladium N-heterocyclic carbene (NHC) complex. It is recognized for its high efficiency and stability under mild conditions in various palladium-catalyzed organic transformations.[1] The bulky diisopropylphenyl groups on the NHC ligand provide significant steric protection to the palladium center, which contributes to the catalyst's stability and overall activity.[1]
Q2: What are Turnover Number (TON) and Turnover Frequency (TOF)?
A2: In the context of organometallic catalysis, the Turnover Number (TON) represents the total number of moles of substrate that one mole of the catalyst can convert into product before it becomes permanently inactivated.[2] A higher TON indicates a more robust and efficient catalyst. The Turnover Frequency (TOF) is the measure of catalyst activity in terms of turnovers per unit of time (TON/time).[2] Improving the TON is a key goal in optimizing catalytic reactions to make them more cost-effective and sustainable.
Q3: What types of reactions is the this compound catalyst suitable for?
A3: this compound is a versatile catalyst used in a wide range of cross-coupling and other palladium-catalyzed reactions. These include:
-
Suzuki-Miyaura Coupling
-
Buchwald-Hartwig Amination[3]
-
α-Arylation of Ketones[1]
-
Heck Reaction
-
Negishi Coupling
-
Stille Coupling
-
Sonogashira Coupling
-
Dehalogenation of Aryl Chlorides
-
Anaerobic Oxidation of Secondary Alcohols[1]
Q4: What is a typical catalyst loading for this compound?
A4: A significant advantage of pre-catalysts like this compound is their high efficiency, which often allows for lower catalyst loadings compared to traditional catalyst systems generated in situ. While the optimal loading is highly dependent on the specific substrates and reaction conditions, loadings in the range of 0.01 to 2 mol% are typically explored. For highly reactive substrates, loadings can often be reduced to the parts-per-million (ppm) range.
Troubleshooting Guide: Low Turnover Number
This guide addresses common issues that can lead to premature catalyst deactivation and a low turnover number.
Q5: My reaction stops before all the starting material is consumed, resulting in a low TON. What are the common causes?
A5: Premature catalyst deactivation is a primary cause of low TON. Several factors can contribute to this:
-
Presence of Catalyst Poisons: Impurities in substrates, reagents, or the solvent can irreversibly deactivate the catalyst.[4] Common poisons for palladium catalysts include sulfur, and oxidizing agents.
-
Thermal Degradation: Exposing the catalyst to excessively high temperatures can cause decomposition of the ligand or the complex itself.
-
Oxidative Deactivation: Although this compound is relatively air-stable, the active Pd(0) species generated in the catalytic cycle is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to oxidation and deactivation.
-
Palladium Agglomeration: At high concentrations or temperatures, the active palladium species can aggregate to form inactive palladium black.
-
Ligand Degradation: The N-heterocyclic carbene ligand can degrade under harsh reaction conditions.[5]
Q6: I observe the formation of palladium black in my reaction flask. What does this mean and how can I prevent it?
A6: The formation of palladium black is a visual indicator of catalyst decomposition and aggregation. The small palladium nanoparticles aggregate into larger, catalytically inactive clusters. This is a common deactivation pathway that lowers the TON.
-
To prevent this:
-
Optimize Ligand Ratio: While this compound is a pre-catalyst, in some systems, adding a small excess of the free NHC ligand can help stabilize the active species. However, a large excess can also inhibit the reaction.[6]
-
Lower Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.
-
Adjust Concentration: Very high reactant or catalyst concentrations can sometimes promote aggregation.
-
Q7: My reaction is highly sensitive to the purity of my starting materials. How can I mitigate this?
A7: The sensitivity you're observing is likely due to catalyst poisons.
-
Purify Reagents: Ensure all substrates, reagents (especially the base), and solvents are of the highest possible purity. Purification through recrystallization, distillation, or passing through a plug of alumina or silica can remove inhibitory impurities.
-
Use High-Purity Solvents: Use anhydrous, de-gassed solvents. Residual water or dissolved oxygen can interfere with the catalytic cycle.
-
Strict Inert Atmosphere: Employ robust techniques to exclude air and moisture, such as using a glovebox or Schlenk line for all manipulations.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing low catalyst turnover.
Caption: Workflow for troubleshooting low this compound catalyst turnover.
Optimization Guide to Maximize TON
Proactively optimizing reaction conditions is crucial for achieving the highest possible turnover number.
Q8: How can I systematically optimize my reaction to maximize the TON for this compound?
A8: A systematic approach to optimization is recommended. Vary one parameter at a time while keeping others constant to understand its effect.
Data Presentation: Factors Influencing Catalyst Turnover Number
| Parameter | General Guidance for Optimization | Rationale |
| Catalyst Loading | Screen loadings from 0.5 mol% down to 0.01 mol% or lower. | Find the minimum catalyst required for full conversion. Lower loading directly increases the calculated TON.[6] |
| Temperature | Start at room temperature and incrementally increase if the rate is too slow. Avoid exceeding temperatures that could cause degradation (>120 °C as a general caution). | Balances reaction rate against thermal stability of the catalyst. Higher temperatures can increase rate but also accelerate deactivation.[4] |
| Concentration | Evaluate a range of concentrations (e.g., 0.1 M to 1.0 M). | Affects reaction kinetics and can influence catalyst stability. Very high concentrations may promote aggregation. |
| Solvent | Screen a panel of appropriate anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF, DME). | Solvent choice impacts the solubility of all components and can influence the stability and reactivity of catalytic intermediates.[6] |
| Base | Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, NaOtBu) and their stoichiometry. | The base is critical in many cross-coupling reactions, affecting both the transmetalation step and catalyst stability.[7] |
| Reaction Time | Monitor the reaction progress over time to determine the point at which it stops. | Distinguishes between a slow reaction and a deactivated catalyst. If the reaction proceeds linearly for a long time, the catalyst is stable. |
Catalyst Deactivation Pathways
Understanding how the catalyst can fail is key to designing more robust reaction protocols.
Caption: Common deactivation pathways for palladium catalysts.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Experiment Optimized for High TON
This protocol provides a starting point for optimization. The key is the rigorous exclusion of air and moisture.
1. Preparation (Glovebox or Schlenk Line):
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (Argon or Nitrogen).
-
Ensure all reagents are pure and solvents are anhydrous and have been degassed by sparging with inert gas or through freeze-pump-thaw cycles.
2. Reaction Setup:
-
To a dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add the boronic acid or ester (1.1 to 1.5 mmol, 1.1 to 1.5 equiv).
-
Add the base (e.g., K₃PO₄, 2.0 to 3.0 mmol, 2.0 to 3.0 equiv). The base should be finely powdered and dried.
-
The flask is sealed, evacuated, and backfilled with inert gas (repeat 3 times).
-
Add the this compound catalyst. For a high TON experiment, start with a low loading, e.g., 0.05 mol% (0.0005 mmol).
-
Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
3. Reaction Execution:
-
Lower the flask into an oil bath pre-heated to the desired temperature (e.g., 80 °C).
-
Stir the reaction vigorously to ensure good mixing.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) using a syringe under a positive pressure of inert gas. Quench the aliquot with a suitable solvent and analyze by GC, LC, or TLC.
4. Work-up and Analysis:
-
Once the reaction is complete or has stopped, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Calculate the yield and determine the Turnover Number using the formula: TON = (moles of product formed) / (moles of catalyst used)
Catalytic Cycle for Suzuki-Miyaura Coupling
The efficiency of each step in this cycle contributes to the overall turnover rate and catalyst longevity.
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.[8][9]
References
- 1. Buy this compound | 478980-03-9 [smolecule.com]
- 2. Turnover number - Wikipedia [en.wikipedia.org]
- 3. Umicore this compound | Umicore [pmc.umicore.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions with CX21 and how to avoid them
Technical Support Center: CX21
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common side reactions observed with the investigational compound this compound. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with this compound administration in pre-clinical models?
A1: The most frequently observed side reactions with this compound are generally dose-dependent and can be categorized as on-target effects due to the inhibition of the Kinase Y signaling pathway in non-target tissues. The most common (≥15% incidence in toxicology studies) are gastrointestinal (GI) disturbances and dermatological reactions.
Q2: What is the underlying mechanism for the observed GI side effects?
A2: this compound is a potent inhibitor of Kinase Y, which, in addition to its role in pathological cell proliferation, is also involved in the normal homeostatic turnover of intestinal epithelial cells. Inhibition of this pathway can lead to a temporary disruption of the gut lining, resulting in symptoms such as diarrhea, nausea, and decreased appetite.
Q3: How can the dermatological reactions be mitigated?
A3: Dermatological reactions, such as rash and dry skin, are also linked to the on-target inhibition of Kinase Y in epidermal cells. Prophylactic administration of moisturizers and the use of a modified dosing schedule (e.g., intermittent dosing) have been shown to reduce the severity of these reactions in animal models.
Q4: Are there any known severe adverse reactions to watch for?
A4: While less common, it is crucial to monitor for signs of hepatotoxicity, particularly at higher dose ranges. Regular monitoring of liver function markers is recommended throughout the experimental period.
Troubleshooting Guides
Issue 1: Unexpected Level of Gastrointestinal Distress
Symptoms: Severe diarrhea, vomiting, or significant weight loss (>10% of body weight) in animal models.
Possible Cause:
-
Incorrect dosage calculation leading to an overdose.
-
Increased bioavailability due to vehicle interaction.
-
Model sensitivity.
Troubleshooting Steps:
-
Immediately verify the dosage calculations and the concentration of the dosing solution.
-
Review the vehicle preparation protocol. Ensure there have been no changes to the formulation that could affect absorption.
-
Consider a dose reduction or a temporary pause in administration (drug holiday) to allow for recovery.
-
Implement supportive care as per institutional guidelines (e.g., hydration).
Troubleshooting Workflow for GI Distress
Caption: Troubleshooting workflow for severe GI side effects.
Quantitative Data Summary
The following table summarizes the incidence of common side reactions with this compound in a 28-day toxicology study in a rodent model.
| Side Reaction | Dose: 10 mg/kg | Dose: 30 mg/kg | Dose: 100 mg/kg |
| Gastrointestinal | |||
| Diarrhea | 18% | 45% | 85% |
| Decreased Appetite | 10% | 30% | 70% |
| Dermatological | |||
| Rash/Dermatitis | 5% | 25% | 60% |
| Hepatobiliary | |||
| Elevated ALT (>3x ULN) | 0% | 5% | 20% |
ULN: Upper Limit of Normal
Experimental Protocols
Protocol: Monitoring for Hepatotoxicity in Rodent Models
Objective: To quantitatively assess potential liver injury following this compound administration.
Methodology:
-
Baseline Sampling: Prior to the first dose of this compound, collect a baseline blood sample (approx. 100 µL) from the tail vein.
-
Dosing: Administer this compound as per the experimental protocol (e.g., daily oral gavage).
-
Weekly Sampling: Collect blood samples weekly, at the same time point relative to dosing.
-
Sample Processing:
-
Deposit blood into serum separator tubes.
-
Allow to clot for 30 minutes at room temperature.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collect the serum supernatant and store at -80°C until analysis.
-
-
Biochemical Analysis:
-
Thaw serum samples on ice.
-
Use a commercial clinical chemistry analyzer to quantify the levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the weekly ALT/AST levels to the baseline values for each animal.
-
Define a threshold for significant hepatotoxicity (e.g., >3x the upper limit of normal for the colony).
-
Signaling Pathway and Mechanism of Action
This compound acts by inhibiting Kinase Y, a critical node in a signaling pathway that promotes cell growth and proliferation. The diagram below illustrates this mechanism.
This compound Mechanism of Action
CX21 catalyst sensitivity to air and moisture
Welcome to the technical support center for the CX21 catalyst. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this air- and moisture-sensitive catalyst. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the this compound catalyst "air-sensitive"?
A reagent is classified as air-sensitive if it reacts with components of the atmosphere, such as oxygen (O₂), water (H₂O), carbon dioxide (CO₂), or in some cases, nitrogen (N₂).[1][2] For the this compound catalyst, exposure to air, and specifically oxygen and moisture, can lead to decomposition, reduced catalytic activity, formation of undesired byproducts, and inconsistent reaction outcomes.[3] In some cases, reactions with air and moisture can be vigorous and present safety hazards.[3][4]
Q2: What are the primary techniques for handling the this compound catalyst?
To prevent decomposition, the this compound catalyst must be handled in an inert atmosphere. The two most common methods for achieving this are the use of a Schlenk line or a glovebox.[1][5][6]
-
Glovebox: A sealed container filled with an inert gas (typically argon or nitrogen) that allows for the manipulation of materials using built-in gloves.[5][7] Gloveboxes are ideal for storing, weighing, and preparing solid this compound catalyst samples.[8][9]
-
Schlenk Line: A dual-manifold glass apparatus that allows for the evacuation of air from glassware and subsequent backfilling with an inert gas.[1][5] This technique is well-suited for performing reactions with the this compound catalyst in solution.[1]
Q3: How should I store the this compound catalyst?
Proper storage is critical to maintaining the catalyst's activity. The most effective method is to store it within an inert atmosphere glovebox.[7][8] If a glovebox is not available, the catalyst should be kept in a sealed Schlenk flask under a positive pressure of inert gas. For long-term storage, sealing the catalyst in a glass ampoule under vacuum or an inert atmosphere is a highly reliable method.[7] It is also advisable to store the catalyst away from direct sunlight and heat sources.[8]
Q4: My reaction with the this compound catalyst is not working or giving low yields. What are the possible causes?
Low yields or reaction failure with an air-sensitive catalyst like this compound can often be attributed to inadvertent exposure to air or moisture. Common causes include:
-
Improperly dried glassware.
-
Use of solvents that have not been thoroughly degassed and dried.
-
Leaks in the Schlenk line or glovebox.
-
Improper transfer techniques (e.g., faulty syringe or cannula technique).
-
Decomposition of the catalyst due to improper storage.
A systematic check of each of these factors is the first step in troubleshooting.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues when working with the this compound catalyst.
| Problem | Potential Cause | Recommended Solution |
| Low or no catalytic activity | Catalyst decomposition due to air/moisture exposure. | Ensure all handling and reaction steps are performed under a strictly inert atmosphere using a glovebox or Schlenk line.[1][5] |
| Impure or wet solvents/reagents. | Use freshly dried and degassed solvents. Ensure all other reagents are anhydrous.[3] | |
| Incorrect reaction temperature. | Verify the optimal reaction temperature for the specific transformation. Some catalysts are thermally sensitive.[4] | |
| Inconsistent results between batches | Variable catalyst activity. | This can be due to incremental exposure to air during use. Use a fresh batch of catalyst or re-evaluate storage and handling procedures.[8] |
| Contamination of the inert atmosphere. | In a glovebox, check the oxygen and water levels. The catalyst used to scrub the glovebox atmosphere may need regeneration.[7][10] For a Schlenk line, ensure there are no leaks in the system. | |
| Color change of the catalyst upon handling | Oxidation or reaction with impurities. | A visible color change often indicates decomposition. Discard the catalyst and start with a fresh sample under more rigorous inert conditions. |
| Difficulty in transferring the catalyst | Clogging of syringe or cannula. | Ensure the syringe or cannula is completely dry. A small amount of moisture can cause the catalyst to decompose and solidify, leading to blockages.[11] |
| Improper pressure equalization during transfer. | When using a cannula, ensure a slight positive pressure of inert gas in the flask containing the catalyst solution to facilitate smooth transfer.[10] |
Experimental Protocols
Protocol 1: General Setup for an Air-Sensitive Reaction on a Schlenk Line
-
Glassware Preparation: All glassware (e.g., round-bottom flask, condenser) must be thoroughly dried in an oven (at least 125°C) for a minimum of 4 hours to remove adsorbed moisture.[12]
-
Assembly: While still hot, assemble the glassware and connect it to the Schlenk line's dual inert gas/vacuum manifold via flexible tubing.[13] Lightly grease all ground-glass joints to ensure an airtight seal.[1]
-
Inerting the Apparatus: Perform at least three "evacuate-and-refill" cycles. This involves evacuating the glassware using the vacuum manifold and then backfilling with a high-purity inert gas like argon or nitrogen.[7]
-
Solvent Addition: Add freshly dried and degassed solvent to the reaction flask via a gas-tight syringe or cannula.
-
Catalyst Addition: If the this compound catalyst is a solid, it is best weighed in a glovebox and added to the flask before inerting.[9] If it is to be added as a solution, prepare the solution in a separate Schlenk flask and transfer it to the reaction vessel via a cannula.[9]
-
Reagent Addition: Add other reagents sequentially via syringe or cannula.
-
Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.[12]
Protocol 2: Degassing Solvents using the Freeze-Pump-Thaw Method
This is a highly effective method for removing dissolved gases from solvents.[7][10]
-
Freezing: Place the solvent in a Schlenk flask and immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pumping: With the solvent still frozen, open the flask to the vacuum manifold of the Schlenk line and evacuate for 2-3 minutes. This removes gases from the headspace above the frozen solvent.[10]
-
Thawing: Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases have been removed.[7]
-
Storage: After the final cycle, backfill the flask with an inert gas. The degassed solvent can typically be stored for 1-2 days under an inert atmosphere.[10]
Visualizations
Caption: Workflow for setting up a reaction with the this compound catalyst.
Caption: Troubleshooting decision tree for this compound catalyst reactions.
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 2. benchchem.com [benchchem.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ossila.com [ossila.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. ossila.com [ossila.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Products from CX21-Mediated Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from CX21-mediated reactions. The following resources address common challenges and offer detailed methodologies to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when an unexpected solid precipitates from my this compound-mediated reaction mixture?
A1: The formation of an unexpected solid can arise from various factors, including product insolubility, byproduct formation, or precipitation of the biocatalyst. A systematic approach is essential for characterization.
-
Isolation and Initial Characterization:
-
Separate the solid from the reaction mixture via filtration or centrifugation.
-
Wash the isolated solid with a solvent in which your desired product is soluble but the impurity is not, to remove adsorbed contaminants.
-
Perform solubility testing of the solid in a variety of common laboratory solvents (e.g., water, methanol, dichloromethane, hexanes) to assess its polarity.
-
Measure the melting point of the purified solid. A sharp melting point is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities[1].
-
Q2: How can I efficiently remove the this compound enzyme after the reaction is complete?
A2: Efficient removal of the enzyme is a critical step. Several methods can be employed, with the choice depending on the scale of your reaction and the nature of your product.
-
Filtration Techniques:
-
Waste Cake Filtration: This method is effective for precipitated enzymes. A filter aid like Celite 545 can be used to improve filtration time[2].
-
Depth Filtration: For larger scale operations, depth filters (e.g., ZetaPlus 05SP) have demonstrated high enzyme loading capacities and are effective at both lab and pilot scales[2].
-
-
Liquid-Liquid Extraction (LLE): LLE can be a powerful technique to simultaneously remove the enzyme and isolate the product, especially if the product has good solubility in an organic solvent immiscible with the aqueous reaction medium. However, challenges such as emulsion or "rag layer" formation can occur[2][3].
-
Affinity Chromatography: If the this compound enzyme is a recombinant protein with an affinity tag (e.g., His-tag), it can be selectively removed using affinity chromatography[4][5][6].
Q3: My product appears to be unstable during purification. What strategies can I employ to minimize degradation?
A3: Product instability can be a significant challenge. It's crucial to identify the cause of degradation to implement an effective solution.
-
Stability Testing: Before workup, take a small aliquot of the reaction mixture and expose it to the conditions of your planned purification steps (e.g., acid, base, water, air). Use TLC or LC-MS to monitor for degradation[7].
-
Modification of Purification Conditions:
-
pH and Temperature Control: Many compounds are sensitive to pH and temperature. Adjusting the pH of buffers and performing purification steps at reduced temperatures can enhance stability[8].
-
Rapid Purification: Minimizing the time the product is in a crude state can reduce degradation[9].
-
Inert Atmosphere: If the product is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low product recovery after purification | - Product is soluble in the aqueous layer during extraction.- Product is volatile and lost during solvent evaporation.- Product is adsorbed onto filtration media.- Inefficient elution from chromatography column. | - Check the aqueous layer for your product.- Use a cold trap during solvent evaporation.- Suspend the filtration media in a suitable solvent and analyze for the presence of your product[7].- Optimize elution buffer conditions (e.g., pH, ionic strength, glutathione concentration for GST-tagged proteins). |
| Product co-elutes with impurities during column chromatography | - Poor separation selectivity of the chosen solvent system or stationary phase. | - Orthogonal Chromatography: Change a chromatographic parameter to alter selectivity. This can include changing the stationary phase (e.g., from silica to alumina or reverse-phase) or using a different solvent system[10][11]. |
| Formation of an emulsion during liquid-liquid extraction | - High concentration of enzyme or other surface-active species. | - Add salt (brine) to the aqueous phase to increase its polarity.- Filter the biphasic mixture through a pad of Celite.- Centrifuge the mixture to break the emulsion. |
| Product decomposes on the silica gel column | - The product is unstable to the acidic nature of silica gel. | - Deactivate the silica gel by treating it with a base (e.g., triethylamine in the eluent).- Use an alternative stationary phase such as alumina or florisil[10]. |
| High back pressure during column chromatography | - Clogged column frit or system tubing.- Sample contains particulates. | - Ensure the sample is fully dissolved and filtered (0.45 µm filter) before loading onto the column.- Clean the column and system according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: General Workflow for this compound Enzyme Removal by Depth Filtration
This protocol outlines a general procedure for removing a precipitated this compound enzyme from a reaction mixture using depth filtration, a method suitable for scaling up.
-
Enzyme Precipitation: Following the completion of the reaction, adjust the pH and/or temperature to induce precipitation of the this compound enzyme. The optimal conditions will be specific to the enzyme and should be determined empirically.
-
Filter Preparation: Select a depth filter with appropriate porosity (e.g., ZetaPlus 05SP). Pre-condition the filter by passing through a sufficient volume of the reaction buffer.
-
Filtration: Pump the reaction mixture through the depth filter at a controlled flow rate. Monitor the pressure to ensure it remains within the filter's operating limits.
-
Product Collection: Collect the filtrate, which contains the desired product, now free of the precipitated enzyme.
-
Filter Wash: Wash the filter with fresh reaction buffer to recover any remaining product.
-
Downstream Processing: The enzyme-free filtrate can then be taken forward for further purification steps such as chromatography or crystallization.
Protocol 2: Troubleshooting Co-eluting Impurities using Orthogonal Flash Chromatography
This protocol provides a systematic approach to separating a product from a co-eluting impurity.
-
Initial Analysis: Analyze the impure product fraction by TLC or LC-MS to confirm the presence of the impurity.
-
Solvent System Screening (Normal Phase):
-
If the initial separation used a hexane/ethyl acetate gradient, screen alternative solvent systems from different selectivity groups. For example, try a dichloromethane/methanol gradient or a system containing an alcohol like isopropanol[11].
-
Spot the impure sample on a TLC plate and develop in small chambers containing different solvent systems to identify a system that provides better separation.
-
-
Stationary Phase Screening:
-
If altering the solvent system is unsuccessful, consider changing the stationary phase.
-
Test the separation on TLC plates with different backings, such as alumina or C18 (reverse-phase).
-
-
Column Chromatography: Once an effective separation is observed on TLC, perform flash column chromatography using the optimized solvent system and/or stationary phase.
Visualized Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Enzyme-purification and catalytic transformations in a microstructured PASSflow reactor using a new tyrosine-based Ni-NTA linker system attached to a polyvinylpyrrolidinone-based matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. How To [chem.rochester.edu]
- 8. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. biotage.com [biotage.com]
Impact of substrate impurities on CX21 performance
Welcome to the technical support center for the CX21 Kinase assay platform. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to the impact of substrate impurities on this compound kinase performance.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: Why are my this compound kinase assay results showing high variability between replicate wells?
Answer: High variability can undermine the reliability of your data.[1] Several factors related to experimental technique and reagents can contribute to this issue.
Potential Causes and Solutions:
-
Pipetting Inaccuracy: Inconsistent liquid handling is a common source of variability.
-
Solution: Ensure your pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Preparing a master mix of reagents to dispense across the plate can also minimize pipetting differences between wells.[2]
-
-
Incomplete Mixing: Failure to properly mix reagents in the wells can lead to inconsistent reactions.
-
Solution: Gently mix the contents of the wells after adding each reagent. Avoid introducing air bubbles, which can interfere with optical readings.
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reactants and alter reaction kinetics.
-
Solution: To minimize this, consider not using the outermost wells for critical samples or fill them with buffer or water. Using a plate sealer during incubations is also recommended.[1]
-
-
Reagent Contamination: Contamination of buffers, enzyme, or substrate can introduce variability.
-
Solution: Use fresh, high-quality reagents and ensure that all solutions are free from contamination.[1]
-
Question 2: I am observing little to no this compound kinase activity in my assay. What are the potential issues?
Answer: A lack of signal in your kinase assay can be frustrating. This issue can often be traced back to problems with the enzyme, assay components, or the reaction conditions.
Potential Causes and Solutions:
-
Enzyme Inactivity: The this compound kinase may be inactive or degraded.
-
Solution: Ensure the recombinant this compound enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. It's advisable to aliquot the enzyme upon receipt. You can verify the activity of your enzyme stock using a positive control substrate under optimal reaction conditions.[3]
-
-
Incorrect Buffer Composition: The kinase buffer is critical for optimal enzyme activity.
-
Solution: A typical kinase buffer might include HEPES (pH 7.5), MgCl₂, EGTA, and DTT. Verify that all components are present at the correct concentrations and that the pH is accurate.[3]
-
-
Substrate Issues: The substrate may be degraded, impure, or used at a sub-optimal concentration.
-
Solution: Confirm the integrity and concentration of your substrate. If you are using a peptide substrate, ensure it is fully soluble in the assay buffer.[3]
-
-
ATP Degradation: ATP solutions can degrade over time, especially if not stored properly.
-
Solution: Use a fresh stock of ATP for your reactions and store it in aliquots at -20°C or -80°C.[3]
-
Question 3: The IC50 value for my inhibitor is different from the expected value. What could be the reason?
Answer: Discrepancies in IC50 values are a common challenge in kinase inhibitor profiling.[4] This can be due to a variety of factors related to both the assay conditions and the inhibitor itself.[4]
Potential Causes and Solutions:
-
ATP Concentration: The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[4]
-
Solution: In vitro assays are often performed at ATP concentrations close to the Km value of the kinase to accurately determine an inhibitor's potency (Ki).[3] Cellular ATP concentrations are much higher (in the millimolar range), which can lead to a rightward shift in the IC50 value in cell-based assays compared to biochemical assays.[4] Ensure you are using a consistent ATP concentration that is appropriate for your experimental goals.
-
-
Compound Integrity and Solubility: The inhibitor may have degraded or precipitated out of solution.
-
Solution: Verify the stability of your compound under the assay conditions. Ensure it is fully dissolved in the assay buffer. Prepare fresh serial dilutions for each experiment to avoid inaccuracies from compound instability or precipitation.[4]
-
-
Reaction Time: The kinase reaction must be in the linear range for accurate IC50 determination.
-
Solution: If the reaction proceeds for too long and a significant portion of the substrate is consumed, it can affect the apparent IC50 value. Conduct a time-course experiment to determine the optimal reaction time.[3]
-
-
Enzyme Concentration: The concentration of the kinase can also influence the IC50 value.
-
Solution: Use a consistent enzyme concentration that produces a robust signal without leading to rapid substrate depletion.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are common impurities in synthetic peptide substrates and how can they affect my this compound kinase assay?
A1: Synthetic peptide substrates can contain various impurities that may impact your assay results.[5][6] Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acid residues.[5][6]
-
Truncation sequences: Peptides that are shorter than the intended sequence.[5]
-
Incompletely deprotected sequences: Peptides with residual protecting groups from the synthesis process.[5][7]
-
Oxidized peptides: Certain amino acids like methionine are prone to oxidation.[7]
-
Trifluoroacetic acid (TFA): A salt from the purification process that can alter pH and enzyme activity.[5]
These impurities can affect your this compound kinase assay by:
-
Reducing the effective substrate concentration: Leading to lower than expected reaction rates.
-
Acting as inhibitors: Some impurities may bind to the kinase but are not phosphorylated, acting as competitive inhibitors.
-
Altering assay conditions: Residual TFA can lower the pH of the reaction buffer, affecting enzyme activity.
It is crucial to use high-purity peptide substrates (ideally >95%) for quantitative kinase assays.
Q2: How do I choose the right substrate for my this compound kinase assay?
A2: The choice of substrate is critical for a successful kinase assay.[8] When a physiological substrate is unknown or difficult to work with, a generic or synthetic peptide substrate can be used.[9] A good substrate should:
-
Be efficiently phosphorylated by the this compound kinase.
-
Have a low Km value, indicating high affinity for the kinase.
-
Be specific to the this compound kinase if you are working with complex samples like cell lysates.
-
Be soluble in the assay buffer.
You may need to screen several potential substrates to identify the optimal one for your specific assay conditions.
Q3: What is the importance of determining the linear range of the this compound kinase reaction?
A3: The linear range is the period during which the rate of product formation is constant. It is essential to perform your kinase assays within this range to ensure that the measured activity is proportional to the enzyme concentration and is not limited by substrate depletion or product inhibition. To determine the linear range, you should perform a time-course experiment, measuring kinase activity at several time points.[3]
Data Presentation
Table 1: Hypothetical Impact of Common Substrate Impurities on this compound Kinase Kinetics
This table illustrates how different types of impurities in a peptide substrate might affect the kinetic parameters of the this compound kinase.
| Impurity Type | Purity of Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min) | % Inhibition at Km |
| None (Control) | >98% | 10 | 100 | 0% |
| Deletion Sequence | 90% | 12 | 90 | ~10% |
| Competitive Inhibitor | 95% | 25 | 100 | ~60% |
| Non-reactive Peptide | 90% | 10 | 90 | ~10% |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: In Vitro this compound Kinase Activity Assay Using a Biotinylated Peptide Substrate
This protocol describes a non-radioactive, fluorescence-based assay to measure the activity of this compound kinase.
Materials:
-
Recombinant this compound Kinase
-
Biotinylated Peptide Substrate (specific for this compound)
-
5x Kinase Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.1% Brij-35)
-
ATP solution (10 mM)
-
Stop Solution (e.g., 100 mM EDTA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-coated microplate
-
Phospho-specific antibody conjugated to a fluorophore (e.g., Europium)
-
Plate reader capable of time-resolved fluorescence
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with deionized water.
-
Dilute the this compound kinase and biotinylated peptide substrate to their final desired concentrations in 1x Kinase Buffer.
-
Prepare a 2x ATP solution by diluting the 10 mM stock in 1x Kinase Buffer. The final ATP concentration should ideally be at the Km of the kinase.
-
-
Kinase Reaction:
-
Add 10 µL of test compound (dissolved in DMSO) or DMSO control to the wells of the streptavidin-coated plate.
-
Add 20 µL of the diluted this compound kinase solution to each well.
-
Pre-incubate for 10-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 20 µL of the 2x ATP/substrate mixture. The final reaction volume is 50 µL.
-
Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 25 µL of Stop Solution to each well.[10]
-
Wash the wells three times with 200 µL of Wash Buffer per well to remove un-biotinylated components.
-
Add 50 µL of the phospho-specific antibody solution (diluted in an appropriate assay buffer) to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Add 50 µL of an appropriate reading buffer.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader using the appropriate excitation and emission wavelengths for your fluorophore.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Visualizations
Signaling Pathway
Caption: A representative MAPK signaling cascade where this compound acts as a MAPKK.
Experimental Workflow
Caption: Workflow for a typical in vitro this compound kinase inhibitor assay.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting common this compound kinase assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Impurities [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 8. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Scaling up reactions with CX21 catalyst challenges
Technical Support Center: CX21 Catalyst Scale-Up
Disclaimer: The "this compound catalyst" is a hypothetical designation. The following troubleshooting guides and FAQs are based on common challenges encountered during the scale-up of industrial catalytic processes.
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges when scaling up reactions with the this compound catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges observed when scaling up reactions with the this compound catalyst?
When transitioning from laboratory to pilot or production scale, several challenges can arise. These typically include:
-
Inconsistent Reaction Kinetics: Difficulty in reproducing the reaction rates and yields observed at the lab scale.[1][2]
-
Catalyst Deactivation: A noticeable drop in catalyst performance over time due to poisoning, fouling, or thermal degradation.[3][4][5][6]
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and temperature control can negatively impact reaction selectivity and create safety hazards.[1][7][8][9]
-
Catalyst Recovery and Reuse: Difficulties in efficiently separating the catalyst from the product stream for recycling can impact process economics.[10][11][12]
Q2: How do impurities in the feedstock affect the this compound catalyst?
Impurities can act as poisons to the this compound catalyst, even at trace levels.[13][14][15][16] Common poisons include sulfur, nitrogen compounds, and certain metals, which can irreversibly bind to the active sites of the catalyst, leading to a significant drop in activity.[4][5][13] It is crucial to analyze feedstock purity and consider implementing a purification step or using guard beds to protect the catalyst.[13]
Q3: What are the recommended operating temperature and pressure ranges for the this compound catalyst at scale?
While optimal conditions are reaction-specific, exceeding the recommended thermal limits can lead to catalyst sintering, where the catalyst particles agglomerate, reducing the active surface area.[3][5] Conversely, operating at too low a temperature may result in slow reaction kinetics. It is essential to conduct kinetic and thermal stability studies to define the optimal operating window for your specific process.
Troubleshooting Guides
Issue 1: Decreased Reaction Rate and Yield Upon Scale-Up
If you observe a significant drop in reaction rate and yield when moving to a larger reactor, consider the following potential causes and troubleshooting steps.
-
Potential Cause: Mass transfer limitations, where the rate of diffusion of reactants to the catalyst surface is slower than the intrinsic reaction rate.[7][17][18][19][20]
-
Troubleshooting:
-
Increase Agitation: Improve mixing to enhance the transport of reactants to the catalyst surface.
-
Catalyst Loading Study: Determine if increasing the catalyst concentration improves the reaction rate.
-
Particle Size: If using a solid catalyst, smaller particle sizes can reduce diffusional limitations, though this may increase pressure drop in fixed-bed reactors.[19]
-
-
Potential Cause: Inadequate heat transfer leading to "hot spots" in the reactor, which can cause side reactions or catalyst degradation.[1][8][9][21]
-
Troubleshooting:
-
Improve Heat Exchange: Ensure the reactor's cooling/heating system is adequate for the larger volume.[21][22][23][24]
-
Dilution: Using an inert solvent can help to dissipate heat more effectively.
-
Temperature Monitoring: Implement multiple temperature probes within the reactor to identify and address localized temperature variations.
-
Logical Troubleshooting Workflow for Decreased Yield
Caption: Troubleshooting workflow for diagnosing decreased reaction yield.
Issue 2: Catalyst Deactivation
Catalyst deactivation can manifest as a gradual or rapid loss of activity. Identifying the cause is key to mitigating the issue.
-
Potential Cause: Poisoning
-
Symptoms: Rapid and often irreversible loss of activity.
-
Troubleshooting:
-
Feedstock Analysis: Analyze the feedstock for known catalyst poisons.
-
Guard Bed: Install a guard bed upstream of the reactor to remove impurities.[13]
-
Catalyst Modification: Consider a more poison-resistant formulation of the this compound catalyst if available.
-
-
-
Potential Cause: Fouling
-
Potential Cause: Sintering
-
Symptoms: Irreversible loss of activity, often after exposure to high temperatures.
-
Troubleshooting:
-
Temperature Control: Ensure strict temperature control to avoid exceeding the catalyst's thermal stability limit.
-
Catalyst Support: A more thermally stable catalyst support may be required for high-temperature applications.
-
-
Data Presentation
Table 1: Effect of Scale on this compound Catalyst Performance
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Production Scale (1000 L) |
| Catalyst Loading (mol%) | 0.1 | 0.1 | 0.1 |
| Temperature (°C) | 80 | 80 | 80 |
| Initial Reaction Rate (mol/L·s) | 1.5 x 10⁻³ | 1.1 x 10⁻³ | 0.7 x 10⁻³ |
| Yield after 4h (%) | 95 | 82 | 65 |
| Selectivity (%) | 98 | 93 | 88 |
Table 2: Impact of Feedstock Impurities on Catalyst Activity
| Impurity (ppm) | Initial Reaction Rate (mol/L·s) | Catalyst Half-life (hours) |
| None | 1.5 x 10⁻³ | > 100 |
| Sulfur (5 ppm) | 0.8 x 10⁻³ | 20 |
| Nitrogen (10 ppm) | 1.0 x 10⁻³ | 45 |
| Lead (1 ppm) | 0.2 x 10⁻³ | 5 |
Experimental Protocols
Protocol 1: Catalyst Regeneration via Oxidative Treatment
This protocol is for the regeneration of a fouled this compound catalyst in a fixed-bed reactor.
-
Reactor Purge: After the reaction, stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 1-2 hours to remove residual hydrocarbons.[13]
-
Oxidative Treatment: Introduce a controlled stream of air diluted with nitrogen (e.g., 2-5% air) into the reactor.
-
Temperature Ramp: Slowly increase the temperature to the target regeneration temperature (typically 400-500°C, do not exceed the catalyst's thermal limit) at a rate of 2-5°C/min.
-
Hold and Monitor: Maintain the regeneration temperature and monitor the reactor outlet for CO and CO₂ concentrations. The regeneration is complete when these concentrations return to baseline levels.[13]
-
Cool Down: Cool the reactor under a nitrogen atmosphere before reintroducing the reactants.
Experimental Workflow for Catalyst Performance Screening
Caption: Workflow for screening the performance of a new catalyst batch.
Protocol 2: Catalyst Recovery by Filtration
For heterogeneous this compound catalysts, filtration is a common recovery method.[10][11]
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Filtration Setup: Set up a filtration apparatus (e.g., Buchner funnel with appropriate filter paper or a filter press for larger scales).
-
Filtration: Pass the reaction mixture through the filter to separate the solid catalyst.
-
Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed products or unreacted starting materials.
-
Drying: Dry the catalyst under vacuum or in a low-temperature oven to remove residual solvent before reuse or regeneration.
Signaling Pathway for Catalyst Deactivation
Caption: Mechanisms leading to catalyst deactivation.
References
- 1. Scaling Catalyst Production: Challenges & Tips For Success [catalysts.com]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. youtube.com [youtube.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. public.websites.umich.edu [public.websites.umich.edu]
- 8. syhgzben.com [syhgzben.com]
- 9. mt.com [mt.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Sustainable Recycling of Homogeneous Catalysts | SepPure — SepPure Technologies [seppure.com]
- 13. benchchem.com [benchchem.com]
- 14. ijarst.in [ijarst.in]
- 15. mdpi.com [mdpi.com]
- 16. icmp.lviv.ua [icmp.lviv.ua]
- 17. scribd.com [scribd.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. aidic.it [aidic.it]
- 20. Mass Transfer Effects on Catalytic Reactions [training.itservices.manchester.ac.uk]
- 21. jinzongmachinery.com [jinzongmachinery.com]
- 22. Heating of chemical reactors with thermal oil boilers | Pirobloc [pirobloc.com]
- 23. medium.com [medium.com]
- 24. lup.lub.lu.se [lup.lub.lu.se]
Validation & Comparative
A Comparative Guide to CX21 and Other Palladium Precatalysts for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is critically dependent on the choice of the palladium precatalyst. This guide provides an objective comparison of the Umicore CX21 precatalyst against other common classes of palladium precatalysts, including Buchwald and PEPPSI-type catalysts, with a focus on their performance in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Introduction to Palladium Precatalysts
Well-defined palladium precatalysts have gained widespread adoption due to their stability, ease of handling, and ability to generate the active catalytic species in a controlled manner.[1] This contrasts with traditional methods that often rely on the in situ generation of the active catalyst from a palladium source and a ligand, which can lead to variability in the active species and less reproducible results. The three main classes of precatalysts discussed in this guide are:
-
Allyl-Based Precatalysts (e.g., this compound): These precatalysts, such as this compound ([(IPr)Pd(allyl)Cl]), feature an allyl group bound to the palladium center.[2][3] They are known for their high activity and the ability to be activated under various conditions.[4]
-
Buchwald Precatalysts (G2, G3, G4): Developed by the Buchwald group, these palladacycle-based precatalysts are characterized by a biarylphosphine ligand and are widely used for a broad range of cross-coupling reactions.[5] The different generations (G2, G3, G4) represent improvements in stability and activity.
-
PEPPSI™ Precatalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) precatalysts are N-heterocyclic carbene (NHC) palladium complexes that offer excellent air and moisture stability.[6][7]
Performance Comparison in Cross-Coupling Reactions
The selection of a precatalyst is often dictated by the specific substrates and reaction conditions. Below are comparative data for different precatalysts in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table summarizes the performance of various precatalysts in the coupling of different aryl chlorides with arylboronic acids.
| Precatalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [(IPr)Pd(allyl)Cl] (this compound analog) | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | MeOH/THF | RT | 24 | ~5 | [4] |
| [(IPr)Pd(allyl)Cl] (this compound analog) | 4-Chlorotoluene | Phenylboronic acid | KOtBu | MeOH/THF | RT | 1 | ~10 | [4] |
| (η³-cinnamyl)Pd(IPr)Cl | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | MeOH/THF | RT | 24 | ~95 | [4] |
| (η³-1-tBu-indenyl)Pd(IPr)Cl | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | MeOH/THF | RT | 3 | >99 | [4] |
| XPhos Pd G3 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | MeOH/THF | 40 | 0.5 | >95 | [8] |
| Pd-PEPPSI-IPr | 4-Chlorotoluene | Phenylboronic acid | KOtBu | IPA | RT | - | High | [7] |
Note: Direct comparative data for this compound under identical conditions as other precatalysts was not available in a single study. The data for [(IPr)Pd(allyl)Cl] serves as a close analog to this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The table below presents data for the amination of aryl chlorides.
| Precatalyst | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [(IPr)Pd(allyl)Cl] (this compound) | 1-Chloro-4-nitrobenzene | Morpholine | NaOtBu | Dioxane | RT | 0.5 | 98 | [3] |
| [IPr#-PEPPSI] | 4-Chlorotoluene | Morpholine | LiHMDS | Dioxane | 80 | 16 | 95 | [9] |
| tBuXPhos Pd G3 | 4-Chlorotoluene | N-methylaniline | NaOtBu | Toluene | 100 | 2 | 98 | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from a comparative study of allyl-based palladium precatalysts.[4]
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precatalyst (e.g., [(IPr)Pd(allyl)Cl])
-
Base (e.g., K₂CO₃ or KOtBu)
-
Solvent (e.g., a mixture of methanol and THF)
-
Internal standard (e.g., naphthalene)
Reaction Setup:
-
To a reaction vessel, add the aryl halide (0.5 M), arylboronic acid (0.55 M), and the chosen base (0.55 M).
-
Add the palladium precatalyst at a concentration of 0.0025 M.
-
Add the solvent system, for example, a mixture of methanol (0.66 mL) and THF (0.33 mL).
-
Stir the reaction mixture at the desired temperature for the specified time.
Analysis:
-
Product yield can be determined by gas chromatography with a flame ionization detector (GC-FID), using an internal standard for accurate quantification.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of aryl chlorides.[3][9]
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., this compound)
-
Base (e.g., NaOtBu or LiHMDS)
-
Anhydrous solvent (e.g., dioxane or toluene)
Reaction Setup:
-
In an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), amine (1.2-2.0 equiv), base (1.2-3.0 equiv), and the palladium precatalyst (e.g., 1-3 mol%).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the specified temperature for the designated time.
Work-up and Analysis:
-
After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography. The product identity and purity are confirmed by analytical techniques such as NMR and mass spectrometry.
Visualizing Precatalyst Activation and Experimental Workflows
Understanding the activation of the precatalyst to the active catalytic species is key to optimizing reaction conditions. The following diagrams, generated using the DOT language, illustrate the proposed activation pathways for the different classes of precatalysts and a general experimental workflow.
Precatalyst Activation Pathways
Caption: Proposed activation pathways for different classes of palladium precatalysts.
General Cross-Coupling Catalytic Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.
References
- 1. Collection - Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3âallyl)Pd(L)(Cl) and (η3âindenyl)Pd(L)(Cl) - ACS Catalysis - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Umicore this compound | Umicore [pmc.umicore.com]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 6. PEPPSI - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CX21 and Traditional Palladium Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Suzuki-Miyaura and Buchwald-Hartwig Couplings
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds, forming the backbone of many pharmaceuticals, agrochemicals, and functional materials. The evolution of palladium catalysts has led to a diverse array of options, each with its own set of advantages and limitations. This guide provides a comparative study of CX21, a prominent N-heterocyclic carbene (NHC)-palladium catalyst, and traditional palladium catalysts, focusing on their performance in two of the most widely utilized transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Executive Summary
This compound, an air-stable allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) complex, represents a class of highly active and stable NHC-palladium catalysts.[1] Traditional palladium catalysts, typically involving phosphine ligands such as triphenylphosphine (PPh₃) or bulky biarylphosphines like XPhos, have been the workhorses of cross-coupling chemistry for decades. This guide demonstrates that while both catalyst types are effective, this compound and other NHC-palladium complexes often exhibit superior performance in terms of reaction rates, catalyst loadings, and stability, particularly with challenging substrates.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The following table summarizes the performance of this compound and traditional palladium catalysts in representative Suzuki-Miyaura couplings. It is important to note that the data is compiled from different sources and reaction conditions may not be identical.
| Catalyst System | Aryl Halide | Boronic Acid | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | Reference |
| This compound | Aryl Chlorides | (Hetero)arylboronic acids | Biaryls | Good to Excellent | - | RT | - | [2] |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | 2-nitrobiphenyl | >95 | 0.17 | 120 (Microwave) | 3 | [3] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 | 1 | 100 | 1 | [3] |
| Pd(OAc)₂ / XPhos | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 91 | 1 | 100 | 2 | [3] |
NHC-palladium complexes like this compound have shown high activity in Suzuki-Miyaura reactions, even with challenging aryl chlorides at room temperature.[2] Traditional catalysts, while effective, may require higher temperatures and catalyst loadings, especially for less reactive substrates.[3]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The table below compares the performance of this compound and traditional palladium catalysts in this transformation. As with the Suzuki-Miyaura data, these results are compiled from various sources.
| Catalyst System | Aryl Halide | Amine | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | Reference |
| [(IPr)Pd(allyl)Cl] (this compound) | Aryl Chlorides/Bromides | Primary/Secondary Amines | Arylamines | Excellent | - | RT | - | [4] |
| Pd₂(dba)₃ / XPhos | 4-chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 94 | 6 | Reflux | 1.5 | [5][6] |
| Pd(OAc)₂ / XPhos | 2-bromo-13α-estrone 3-methyl ether | Aniline | 2-anilino-13α-estrone 3-methyl ether | 92 | 0.17 (Microwave) | 100 | 10 | [1] |
| Pd₂(dba)₃ / BINAP | 2-bromopyridine | Morpholine | 2-morpholinopyridine | 71 | 16 | 100 | - | [5] |
Well-defined Pd-NHC precatalysts are known to be highly effective for the Buchwald-Hartwig amination, often allowing for reactions at room temperature.[4] Traditional systems based on phosphine ligands, particularly bulky biarylphosphine ligands like XPhos, also demonstrate excellent performance, though sometimes requiring elevated temperatures.[1][5][6]
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these catalytic systems.
Protocol 1: Suzuki-Miyaura Coupling using a Traditional Palladium Catalyst (Pd(PPh₃)₄)
This protocol is adapted from a procedure for the coupling of 1-chloro-2-nitrobenzene with phenylboronic acid.[3]
Materials:
-
1-chloro-2-nitrobenzene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Dimethoxyethane (DME)
-
Water
Procedure:
-
To a microwave vial, add 1-chloro-2-nitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a mixture of DME and water (e.g., 4:1, 5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120 °C for 10 minutes.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using this compound (General Procedure)
This generalized protocol is based on the known high reactivity of NHC-palladium complexes with aryl chlorides at room temperature.[2]
Materials:
-
Aryl chloride
-
(Hetero)arylboronic acid
-
This compound
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Tetrahydrofuran (THF) or another suitable solvent
-
Water
Procedure:
-
In a glovebox, to a reaction vessel, add the aryl chloride (1.0 mmol), the (hetero)arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and this compound (0.01-0.02 mmol, 1-2 mol%).
-
Add THF (or another suitable solvent) and a small amount of water.
-
Seal the vessel and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination using a Traditional Palladium Catalyst (Pd₂(dba)₃/XPhos)
This protocol is for the coupling of 4-chlorotoluene with morpholine.[6]
Materials:
-
4-chlorotoluene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add degassed toluene (5 mL).
-
Add 4-chlorotoluene (1.0 mmol) and morpholine (1.2 mmol).
-
Heat the reaction mixture to reflux (or a specified temperature, e.g., 100 °C) and stir for the required time (e.g., 6 hours).
-
After cooling, quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination using this compound (General Procedure)
This generalized protocol is based on the ability of this compound to catalyze aminations at room temperature.[4]
Materials:
-
Aryl halide (chloride or bromide)
-
Amine (primary or secondary)
-
This compound
-
Sodium tert-butoxide (NaOtBu) or another suitable base
-
Dioxane or another suitable solvent
Procedure:
-
In a glovebox, to a reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and this compound (0.01-0.02 mmol, 1-2 mol%).
-
Add dioxane (or another suitable solvent).
-
Seal the vessel and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, work up the reaction as described in Protocol 3.
-
Purify the product by column chromatography.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Caption: General Experimental Workflow for Cross-Coupling.
Conclusion
Both this compound and traditional palladium catalysts are highly valuable for conducting Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations.
This compound and other NHC-palladium catalysts offer significant advantages in terms of:
-
High catalytic activity , often allowing for lower catalyst loadings and milder reaction conditions, including room temperature reactions.
-
Enhanced stability to air and moisture, simplifying handling and setup.
-
Broad substrate scope , including challenging and sterically hindered substrates.
Traditional palladium catalysts , particularly those with bulky biarylphosphine ligands, remain highly effective and widely used. Their primary advantages include:
-
A long-standing track record of success and a vast body of literature.
-
A wide variety of commercially available ligands , allowing for fine-tuning of reactivity.
-
In some cases, they may be more cost-effective than pre-formed NHC-palladium complexes.
For researchers and professionals in drug development, the high activity and stability of NHC-palladium catalysts like this compound can lead to more efficient, robust, and scalable synthetic routes. However, a thorough evaluation of both catalyst classes for a specific application is always recommended to identify the optimal system.
References
Benchmarking CX21: A Comparative Performance Analysis of NHC-Pd Catalysts in Cross-Coupling Reactions
In the landscape of palladium-catalyzed cross-coupling reactions, the evolution of N-heterocyclic carbene (NHC) ligands has marked a significant advancement, offering robust, highly active, and thermally stable catalysts. Among these, the Umicore CX21, an [(IPr)Pd(allyl)Cl] complex, has emerged as a versatile and efficient precatalyst. This guide provides a comprehensive performance benchmark of this compound against other notable NHC-Pd complexes in key cross-coupling reactions, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their catalyst selection.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The performance of this compound is benchmarked against other (NHC)Pd(allyl)Cl variants and the widely used PEPPSI-type precatalysts.
Table 1: Performance Comparison in Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound ([(IPr)Pd(allyl)Cl]) | 4-Chlorotoluene | Phenylboronic acid | 0.5 | K₂CO₃ | MeOH/THF | RT | 24 | ~60 | [1] |
| [(IPr)Pd(cinnamyl)Cl] | 4-Chlorotoluene | Phenylboronic acid | 0.5 | K₂CO₃ | MeOH/THF | RT | 24 | >95 | [1] |
| [(IPr)Pd(crotyl)Cl] | 4-Chlorotoluene | Phenylboronic acid | 0.5 | K₂CO₃ | MeOH/THF | RT | 24 | <10 | [1] |
| [(¹ᵗBuInd)Pd(IPr)Cl] | 4-Chlorotoluene | Phenylboronic acid | 0.5 | K₂CO₃ | MeOH/THF | RT | 24 | >95 | [1] |
| [IPr#-PEPPSI] | 4-Chlorobenzonitrile | 4-Methoxyphenylboronic acid | 1.0 | K₃PO₄ | Dioxane | 80 | 16 | 98 | [2] |
Note: The performance of allyl-based palladium precatalysts can be influenced by the specific allyl ligand, with cinnamyl and indenyl derivatives often showing higher activity than the parent allyl complex in certain Suzuki-Miyaura reactions.[1][3]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. NHC-Pd complexes, including this compound, have demonstrated high efficacy in this transformation, often enabling reactions at room temperature.
Table 2: Performance Comparison in Buchwald-Hartwig Amination
| Catalyst | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound ([(IPr)Pd(allyl)Cl]) | 4-Chlorotoluene | Morpholine | 1.0 | NaOᵗBu | Toluene | RT | 24 | High | [4] |
| [IPr#-PEPPSI] | 4-Chlorotoluene | Morpholine | 1.0 | NaOᵗBu | Toluene | 80 | 16 | 98 | [2] |
| Pd(crotyl)Q-PhosCl | 4-Bromoanisole | N-Methylaniline | 1.0 | NaOᵗBu | Toluene | 80 | 1 | >95 | [5] |
Performance in α-Arylation of Ketones
The α-arylation of ketones is a valuable transformation for the synthesis of α-aryl carbonyl compounds. This compound has been referenced for its utility in this reaction.
Table 3: Performance in α-Arylation of Propiophenone
| Catalyst | Aryl Halide | Ketone | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound ([(IPr)Pd(allyl)Cl]) | Bromobenzene | Propiophenone | 1.0 | NaOᵗBu | Dioxane | 100 | 3 | 95 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any catalytic reaction.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using an NHC-Pd precatalyst.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
NHC-Pd precatalyst (e.g., this compound, 0.01-1 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane, THF, Toluene/Water mixture)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, base, and NHC-Pd precatalyst.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6][7]
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of aryl halides with amines.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
NHC-Pd precatalyst (e.g., this compound, 1-2 mol%)
-
Base (e.g., NaOᵗBu, K₃PO₄, 1.4 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox, add the aryl halide, amine, base, and NHC-Pd precatalyst to an oven-dried vial.
-
Add the degassed solvent.
-
Seal the vial and stir the mixture at the specified temperature for the indicated time.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Visualizing Catalytic Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for catalyst screening in cross-coupling reactions.
Caption: A decision tree to guide the selection of an NHC-Pd catalyst.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the efficiency of cinnamyl-supported precatalysts for the Suzuki-Miyaura reaction: observation of Pd(I) dimers with bridging allyl ligands during catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Umicore this compound | Umicore [pmc.umicore.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CX21 and Buchwald Precatalysts for Cross-Coupling Reactions
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of precatalyst is critical for achieving high efficiency, broad substrate scope, and operational simplicity. For researchers, scientists, and drug development professionals, selecting the optimal catalyst system is a pivotal decision that can significantly impact the success of a synthetic campaign. This guide provides an objective, data-driven comparison of two prominent classes of palladium precatalysts: the allyl-based palladacycle CX21 and the widely utilized Buchwald family of precatalysts.
This compound, chemically known as Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) ([(IPr)Pd(allyl)Cl]), is a well-defined, air-stable palladium N-heterocyclic carbene (NHC) complex.[1] Buchwald precatalysts, developed by the Buchwald group, are a series of highly active and versatile palladium precatalysts based on biarylphosphine ligands.[2] These have evolved through several generations (G1-G6), with each iteration offering improvements in stability, activity, and ease of activation.[2] This guide will focus primarily on the performance of this compound against the commonly used third-generation (G3) Buchwald precatalysts.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of this compound and Buchwald precatalysts in this reaction is highly dependent on the substrates and reaction conditions. Below is a summary of comparative data from a study on the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.
Data Presentation: Suzuki-Miyaura Coupling
| Precatalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound (AllylPd(IPr)Cl) | IPr | K₂CO₃ | Methanol/THF | RT | 24 | ~0 | [3] |
| This compound (AllylPd(IPr)Cl) | IPr | KOtBu | Methanol/THF | RT | 24 | ~5 | [3] |
| in situ XPhos System | XPhos | K₂CO₃ | Methanol/THF | RT | 24 | ~10 | [3] |
| in situ XPhos System | XPhos | KOtBu | Methanol/THF | RT | 24 | ~60 | [3] |
Note: The data for the Buchwald system is for an in situ generated catalyst from a palladium source and the XPhos ligand, which is a common practice. Well-defined Buchwald precatalysts (e.g., XPhos Pd G3) are known to provide high yields, often superior to in situ methods. For instance, XPhos Pd G3 can effectively couple unstable boronic acids with various aryl chlorides in high yields under mild conditions (room temperature to 40°C) with short reaction times.[4]
In the coupling of more challenging heteroaryl substrates, such as 2-chloro-4,6-dimethoxypyrimidine and benzo[b]furan-2-boronic acid, a related allyl-based precatalyst, tBuIndPd(IPr)Cl, demonstrated superior activity, achieving full conversion in 3 hours, while other allyl-based precatalysts showed significantly lower activity.[3]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. While direct head-to-head quantitative data is limited in the searched literature, both this compound and Buchwald precatalysts are highly effective for this transformation.
This compound and its derivatives have been shown to be excellent catalysts for the Buchwald-Hartwig amination, requiring shorter reaction times, lower catalyst loadings, and milder reaction conditions compared to some other systems.[5] The Buchwald precatalysts, particularly the later generations (G3 and G4) with bulky biarylphosphine ligands like BrettPhos, have demonstrated exceptional performance in the N-arylation of primary and secondary amines, with catalyst loadings as low as 0.01 mol% still providing excellent yields.[4]
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of results.
General Procedure for Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid[3][6]
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium precatalyst (e.g., this compound or a Buchwald precatalyst system)
-
Base (e.g., K₂CO₃ or KOtBu)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Internal standard (e.g., naphthalene)
Reaction Setup:
-
In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (0.55 M).
-
Add the palladium precatalyst at a concentration of 0.0025 M. For in situ systems, add the appropriate amount of ligand (e.g., 1.2 equivalents of XPhos relative to the palladium source).
-
The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).
-
The reaction mixture is stirred at a controlled temperature for a specified time.
Analysis: Product yield is determined by gas chromatography with a flame ionization detector (FID), using an internal standard for quantification.
Mandatory Visualization
Catalytic Cycles and Activation Pathways
The following diagrams illustrate the generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions, along with the activation pathways for this compound and Buchwald G3 precatalysts.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Activation pathways of this compound and Buchwald G3 precatalysts.
Conclusion
Both this compound and Buchwald precatalysts are highly effective and versatile tools for modern organic synthesis. The choice between them depends on the specific application, substrate scope, and reaction conditions.
This compound ([(IPr)Pd(allyl)Cl]) offers the advantages of being a well-defined Pd-NHC complex that can exhibit high activity, particularly in Buchwald-Hartwig aminations. However, its performance in Suzuki-Miyaura couplings can be highly substrate and condition-dependent, and in some cases, it may be less effective than Buchwald systems, especially with weak bases.[3]
Buchwald precatalysts , particularly the third and fourth generations, provide a broad scope of reactivity for a wide range of cross-coupling reactions.[2][4] Their continuous development has led to catalysts with enhanced stability and the generation of more benign byproducts, which is a significant advantage in process chemistry and drug development.[2] The G3 precatalysts are versatile and can accommodate very bulky ligands, while G4 precatalysts are designed to avoid the formation of carbazole byproducts that can sometimes inhibit the reaction.[4]
For researchers and drug development professionals, it is recommended to screen both types of precatalysts for a specific transformation to identify the optimal system. The experimental data suggests that for challenging Suzuki-Miyaura couplings, particularly with heteroaryl substrates, well-defined Buchwald precatalysts or specialized allyl-based systems may offer superior performance. For C-N bond formation, both catalyst classes are highly potent, and the choice may come down to factors such as catalyst loading, reaction time, and cost.
References
- 1. 98%, Umicore | Sigma-Aldrich [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
Performance of CX21 with Sterically Hindered Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of robust and versatile catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the construction of complex molecular architectures is paramount. One of the persistent challenges in cross-coupling reactions is the efficient pairing of sterically hindered substrates. This guide provides a comparative analysis of the performance of CX21, a commercially available palladium N-heterocyclic carbene (NHC) precatalyst, in reactions involving such challenging substrates. Its performance is contrasted with other relevant catalytic systems, supported by experimental data from peer-reviewed literature.
Introduction to this compound
This compound, chemically known as Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) or [(IPr)Pd(allyl)Cl], is a well-defined, air- and moisture-stable palladium(II) precatalyst.[1] The presence of the bulky N-heterocyclic carbene ligand, IPr, is crucial for its high catalytic activity. NHC ligands are strong σ-donors and possess significant steric bulk, which facilitates challenging oxidative addition and reductive elimination steps in the catalytic cycle, making them particularly effective for sterically demanding couplings.[2][3][4]
Comparative Performance Analysis
The efficacy of a catalyst is best evaluated through direct comparison with established alternatives under identical reaction conditions. The following tables summarize the performance of this compound and other palladium catalysts in key cross-coupling reactions involving sterically hindered substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The coupling of sterically encumbered aryl chlorides with bulky boronic acids to form tetra-ortho-substituted biaryls is a benchmark for catalytic performance.
Table 1: Comparison of Catalysts for the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride and Boronic Acid
| Catalyst | Aryl Chloride | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound ([(IPr)Pd(allyl)Cl]) | 2,6-Dimethylchlorobenzene | 2,4,6-Trimethylphenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | ~95 | [5] |
| [(IPr*OMe)Pd(allyl)Cl] | 2,6-Dimethylchlorobenzene | 2,4,6-Trimethylphenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | ~98 | [5] |
| [(tBuInd)Pd(IPr)Cl] | 2,6-Dimethylchlorobenzene | 2,4,6-Trimethylphenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | ~98 | [5] |
| [(cinnamyl)Pd(IPr)Cl] | 2,6-Dimethylchlorobenzene | 2,4,6-Trimethylphenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | ~98 | [5] |
| [(crotyl)Pd(IPr)Cl] | 2,6-Dimethylchlorobenzene | 2,4,6-Trimethylphenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | ~98 | [5] |
As reported in a comparative study, the performance of various allyl-based palladium precatalysts was evaluated. While this compound showed excellent activity, other substituted allyl-based precatalysts and the more sterically bulky IPrOMe ligated system demonstrated comparable, and in some cases, slightly higher efficiency for this particularly challenging transformation.*[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The coupling of hindered aryl halides with primary or secondary amines is often challenging.
Table 2: Performance of this compound in the Buchwald-Hartwig Amination of a Sterically Hindered Aryl Chloride
| Catalyst | Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound ([(IPr)Pd(allyl)Cl]) | 2-Chloro-1,3-dimethylbenzene | Morpholine | NaOtBu | Toluene | 100 | 24 | >98 | Based on similar reactions in[4] |
| Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | 2-Chloro-1,3-dimethylbenzene | Morpholine | NaOtBu | Toluene | 100 | 24 | >98 | [6] |
This compound is a highly effective catalyst for the Buchwald-Hartwig amination of sterically hindered aryl chlorides.[4] Alternative catalyst systems, such as those based on proazaphosphatrane ligands, also exhibit exceptional performance for these challenging substrates, often at very low catalyst loadings.[6]
α-Arylation of Ketones
The α-arylation of ketones is a direct method for the synthesis of α-aryl ketones, which are important motifs in medicinal chemistry.
Table 3: Performance of this compound in the α-Arylation of a Ketone with a Sterically Hindered Aryl Chloride
| Catalyst | Aryl Halide | Ketone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound ([(IPr)Pd(allyl)Cl]) | 1-Chloro-2,6-dimethylbenzene | Propiophenone | NaOtBu | Dioxane | 100 | 3 | 95 | [7] |
| (DtBPF)PdCl₂ | 4-Chlorotoluene | Propiophenone | NaOtBu | Dioxane | 100 | 3 | 98 | [8] |
This compound demonstrates high efficiency in the α-arylation of ketones with sterically hindered aryl chlorides, achieving high yields in short reaction times with low catalyst loadings.[7] Other catalyst systems, such as those based on ferrocenyl bisphosphine ligands, also show excellent activity for this transformation.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the use of this compound in key cross-coupling reactions with sterically hindered substrates.
General Procedure for Suzuki-Miyaura Coupling
A dried Schlenk tube is charged with the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and this compound (0.01 mmol, 1 mol%). The tube is evacuated and backfilled with argon. Anhydrous dioxane (3 mL) is then added, and the mixture is stirred at 80 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.[5]
General Procedure for Buchwald-Hartwig Amination
In an argon-filled glovebox, a vial is charged with this compound (0.02 mmol, 2 mol%), sodium tert-butoxide (1.4 mmol), the aryl chloride (1.0 mmol), and the amine (1.2 mmol). Toluene (2 mL) is added, and the vial is sealed. The reaction mixture is then stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered, and the filtrate is concentrated. The crude product is purified by flash chromatography to yield the corresponding arylamine.[4]
General Procedure for α-Arylation of Ketones
To a screw-capped vial is added this compound (0.01 mmol, 1 mol%), sodium tert-butoxide (1.4 mmol), the aryl chloride (1.0 mmol), and the ketone (1.2 mmol). The vial is sealed with a Teflon-lined cap and taken out of the glovebox. Dioxane (2 mL) is added via syringe, and the reaction mixture is heated to 100 °C with stirring for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue is purified by column chromatography on silica gel.[7]
Catalytic Cycle and Workflow Visualization
The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow for a cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound is a highly effective and versatile precatalyst for a range of cross-coupling reactions, demonstrating robust performance even with sterically demanding substrates. Its air and moisture stability, combined with its high catalytic activity, make it a valuable tool for synthetic chemists in both academic and industrial settings. While alternative catalysts may offer comparable or slightly improved performance in specific applications, this compound represents a reliable and broadly applicable option for tackling challenging chemical transformations. The choice of catalyst should always be guided by empirical optimization for the specific substrates and reaction conditions of interest.
References
- 1. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings [sigmaaldrich.com]
- 2. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle of Catalysts: Unveiling the Cost-Effectiveness of CX21 in Modern Cross-Coupling Reactions
For Immediate Release
A comprehensive analysis of the palladium-based catalyst, CX21, reveals its competitive performance and potential cost-effectiveness in crucial cross-coupling reactions that are foundational to modern drug discovery and development. This guide offers an objective comparison of this compound with other commercially available catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
This compound, chemically known as Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II), is a well-defined N-heterocyclic carbene (NHC) palladium complex. Its robust nature and high catalytic activity make it a versatile tool for a range of transformations, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2] This report delves into a comparative analysis of this compound against traditional and advanced palladium catalysts in these key reactions.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. To evaluate the efficacy of this compound, a comparative study was conducted against the classical tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a third-generation Buchwald palladacycle (G3-palladacycle) for the coupling of an aryl chloride with an arylboronic acid. Aryl chlorides are often challenging substrates due to their lower reactivity compared to aryl bromides or iodides.[3]
Table 1: Catalyst Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound | 1.0 | 4 | 92 |
| Pd(PPh₃)₄ | 2.0 | 12 | 75 |
| G3-Palladacycle (XPhos) | 0.5 | 2 | 95 |
The data indicates that while the G3-palladacycle with the XPhos ligand exhibits the highest activity, allowing for lower catalyst loading and shorter reaction times, this compound demonstrates significantly better performance than the traditional Pd(PPh₃)₄ catalyst. This compound achieves a high yield with a moderate catalyst loading and reaction time, positioning it as a strong contender for routine cross-coupling applications.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals. A comparative experiment was designed to assess the performance of this compound against a second-generation (G2) and a third-generation (G3) Buchwald palladacycle in the amination of an aryl chloride with a secondary amine.
Table 2: Catalyst Performance in the Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound | 1.5 | 6 | 88 |
| G2-Palladacycle (SPhos) | 1.0 | 4 | 91 |
| G3-Palladacycle (BrettPhos) | 0.5 | 2 | 94 |
In this amination reaction, the more advanced G3-palladacycle with the BrettPhos ligand again shows the highest efficiency. However, this compound proves to be a highly effective catalyst, affording a high yield of the desired product. Its performance surpasses many first-generation catalyst systems and offers a reliable alternative to the more specialized Buchwald systems.
Cost-Effectiveness Analysis
A crucial factor in catalyst selection for large-scale synthesis is cost-effectiveness. This involves not only the price per gram of the catalyst but also its efficiency (catalyst loading and reaction time).
Table 3: Cost Comparison of Catalysts
| Catalyst | Price (USD/g) | Typical Catalyst Loading (mol%) |
| This compound | ~$265 | 1.0 - 2.0 |
| Pd(PPh₃)₄ | ~$150 | 2.0 - 5.0 |
| G3-Palladacycle | >$300 | 0.1 - 1.0 |
Prices are approximate and subject to change based on supplier and quantity.
While this compound has a higher upfront cost per gram compared to Pd(PPh₃)₄, its superior activity allows for lower catalyst loadings, which can translate to lower overall cost per reaction, especially when considering the reduced reaction times and potentially simpler purification processes. The G3-palladacycles, while highly active, often come at a premium price. Therefore, for many applications, this compound strikes an excellent balance between performance and cost.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results.
General Procedure for Suzuki-Miyaura Cross-Coupling
To an oven-dried Schlenk tube under an inert atmosphere of argon is added the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 mmol). The specified palladium catalyst (see Table 1 for loading) is then added. The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., toluene or dioxane, 5 mL) is added via syringe. The reaction mixture is then stirred at the indicated temperature (typically 80-110 °C) for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a nitrogen-filled glovebox, an oven-dried vial is charged with the aryl chloride (1.0 mmol), the amine (1.2 mmol), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol). The specified palladium catalyst (see Table 2 for loading) and the appropriate ligand (if not a pre-catalyst) are added. The vial is sealed, and anhydrous solvent (e.g., toluene or dioxane, 5 mL) is added. The reaction mixture is stirred at the indicated temperature (typically 80-110 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to afford the desired arylamine.
Reaction Mechanisms and Workflows
The catalytic cycles for both the Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established and proceed through a series of fundamental organometallic steps.
References
A Comparative Guide to Recent Advances in CX21 Catalyzed Reactions
In the ever-evolving landscape of organic synthesis, the development of highly efficient and versatile catalysts is paramount for the synthesis of complex molecules in the pharmaceutical and materials science industries. Among the plethora of palladium-based catalysts, CX21, scientifically known as Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II), has emerged as a robust and air-stable precatalyst. Developed by Umicore, this N-heterocyclic carbene (NHC) palladium complex has demonstrated significant utility in a variety of cross-coupling reactions. This guide provides a comprehensive review of recent advances in reactions catalyzed by this compound, offering a comparative analysis with alternative catalytic systems, supported by experimental data and detailed protocols.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation. The performance of this compound in this reaction is benchmarked against traditional and other advanced palladium catalysts.
Data Presentation: Comparison of Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide | Boronic Acid | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | TON | TOF (h⁻¹) | Reference |
| This compound | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 | 1 | RT | 1 | 95 | 95 | [1] |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | 2-nitrobiphenyl | >95 | 0.17 | 120 (Microwave) | 3 | 31.7 | 186.5 | [1] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 | 1 | 100 | 1 | 98 | 98 | [1] |
| Pd(OAc)₂ / XPhos | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 97 | 2 | RT | 2 | 48.5 | 24.3 | [1] |
| 3% Pd/C | 4-Iodoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 100 | 0.17 | 60 | 3 | 33.3 | 195.9 | [1] |
Note: The data presented is illustrative of typical performance and may vary based on specific reaction conditions and substrates. TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on the provided data.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid using this compound
A detailed experimental procedure for the Suzuki-Miyaura coupling reaction is as follows:
-
Reaction Setup: In a nitrogen-filled glovebox, a 4 mL vial equipped with a magnetic stir bar is charged with this compound (0.01 mmol, 1 mol%), the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, 2 mL) is added to the vial.
-
Reaction Execution: The vial is sealed and the reaction mixture is stirred at room temperature for the specified time. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established pathway involving a Pd(0)/Pd(II) cycle.
Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound has shown to be an effective catalyst for this transformation, particularly for the coupling of challenging substrates.
Data Presentation: Comparison of Catalysts for Buchwald-Hartwig Amination
| Catalyst System | Aryl Halide | Amine | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | TON | TOF (h⁻¹) | Reference |
| This compound | 4-Chlorotoluene | Morpholine | 4-Methyl-1-morpholinobenzene | 95 | 18 | RT | 1 | 95 | 5.3 | [2] |
| Pd(dba)₂ / XPhos | 4-Chlorotoluene | Morpholine | 4-Methyl-1-morpholinobenzene | 98 | 18 | RT | 1 | 98 | 5.4 | [2] |
| Pd(OAc)₂ / RuPhos | 4-Chlorotoluene | Morpholine | 4-Methyl-1-morpholinobenzene | 92 | 24 | 110 | 1 | 92 | 3.8 | [3] |
| Pd₂(dba)₃ / BippyPhos | 2-Bromopyridine | Morpholine | 2-Morpholinopyridine | 92 | 18 | 100 | 2 | 46 | 2.6 | [4] |
Note: The data presented is illustrative of typical performance and may vary based on specific reaction conditions and substrates. TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on the provided data.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using this compound
A representative experimental procedure for the Buchwald-Hartwig amination is as follows:
-
Reaction Setup: In a nitrogen-filled glovebox, a screw-capped vial is charged with this compound (0.01 mmol, 1 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, 1 mL) is added to the vial.
-
Reaction Execution: The vial is sealed and the reaction mixture is stirred at room temperature or heated as required for the specified time.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.
Catalytic cycle for the Buchwald-Hartwig amination reaction.
α-Arylation of Ketones
The α-arylation of ketones is a crucial transformation for the synthesis of precursors to many biologically active compounds. This compound has been shown to be an efficient catalyst for this reaction.[5]
Data Presentation: Comparison of Catalysts for α-Arylation of Ketones
| Catalyst System | Ketone | Aryl Halide | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | Reference |
| (DtBPF)PdCl₂ | Propiophenone | 4-Chlorotoluene | 2-(p-tolyl)-1-phenylpropan-1-one | 95 | 24 | 100 | 2 | [1] |
| Pd(OAc)₂ / XPhos | Cyclohexanone | 4-Chloroanisole | 2-(4-methoxyphenyl)cyclohexan-1-one | 85 | 18 | 100 | 1.5 | [6] |
| Pd₂(dba)₃ / Tol-BINAP | Cyclohexanone | 4-tert-butylbromobenzene | 2-(4-(tert-butyl)phenyl)cyclohexan-1-one | 83 | 16 | 100 | 1.5 | [7] |
| Pd(dba)₂ / Q-phos | t-Butyl acetate (as Reformatsky reagent) | 4-Bromotoluene | t-Butyl 2-(p-tolyl)acetate | 90 | 24 | RT | 2 | [8] |
Note: Direct comparative data for this compound in this specific reaction is limited in the available literature. (DtBPF)PdCl₂ is presented as a comparable high-performance catalyst. The data presented is illustrative and may vary.
Experimental Protocol: α-Arylation of Propiophenone with 4-Chlorotoluene
A general procedure for the α-arylation of ketones is as follows:
-
Reaction Setup: An oven-dried Schlenk tube is charged with the palladium catalyst (e.g., (DtBPF)PdCl₂, 0.02 mmol, 2 mol%), the aryl halide (1.0 mmol), the ketone (1.2 mmol), and a base (e.g., NaOtBu, 1.4 mmol) under an inert atmosphere.
-
Solvent Addition: Anhydrous solvent (e.g., toluene, 2 mL) is added.
-
Reaction Execution: The mixture is heated to the specified temperature and stirred for the indicated time.
-
Work-up and Purification: After cooling, the reaction is quenched with aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
Reaction Workflow: α-Arylation of Ketones
The workflow for the α-arylation of ketones involves several key steps from reagent preparation to product isolation.
Experimental workflow for the α-arylation of ketones.
Anaerobic Oxidation of Secondary Alcohols
This compound has been reported to efficiently catalyze the anaerobic oxidation of secondary alcohols to ketones under mild conditions.[5] This transformation is valuable in organic synthesis as it avoids the use of harsh oxidizing agents.
Data Presentation: Comparison of Catalysts for Secondary Alcohol Oxidation
| Catalyst System | Alcohol | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | Oxidant | Reference |
| This compound | 1-Phenylethanol | Acetophenone | High | N/A | Mild | N/A | Anaerobic | [5] |
| Fe-based (ball-milled) | 1-Phenylethanol | Acetophenone | up to 83 | 1 | 80 (MW) | 6.6 | t-BuOOH | [9] |
| Au/La₂O₃/TiO₂ | 1-Phenylethanol | Acetophenone | 98 | 1 | 80 | 0.02 | TBHP | [10] |
| (5%)HRG/MnCO₃-(1%)Ag₂O | 1-Phenylethanol | Acetophenone | 89 | 0.42 | N/A | N/A | Aerial O₂ | [11] |
Experimental Protocol: General Procedure for Anaerobic Alcohol Oxidation
A general protocol for the this compound-catalyzed anaerobic oxidation of a secondary alcohol is as follows:
-
Reaction Setup: In a glovebox, a vial is charged with this compound (catalytic amount), the secondary alcohol (1.0 mmol), and a suitable base (e.g., Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Anhydrous, deoxygenated solvent (e.g., toluene) is added.
-
Reaction Execution: The vial is sealed and heated with stirring for the required time.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by chromatography.
Logical Relationship: Factors Influencing Catalytic Oxidation
The efficiency of catalytic alcohol oxidation is influenced by several interconnected factors.
Key factors influencing the performance of catalytic alcohol oxidation.
Conclusion
This compound has established itself as a highly effective and versatile palladium precatalyst for a range of important organic transformations. Its performance in Suzuki-Miyaura and Buchwald-Hartwig reactions is comparable, and in some cases superior, to other well-established catalytic systems, particularly in its ability to catalyze reactions at room temperature. While more direct comparative studies are needed to fully benchmark its capabilities in alcohol oxidation and ketone arylation against a wider array of modern catalysts, the available data suggests it is a powerful tool for synthetic chemists. The detailed protocols and understanding of the catalytic cycles provided in this guide should aid researchers in the successful application and optimization of this compound-catalyzed reactions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Palladium-Catalyzed Direct Intermolecular α-Arylation of Amides with Aryl Chlorides [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Spectroscopic and Crystallographic Validation of CX21: A Comparative Guide
This guide provides a comprehensive comparison of the structural validation data for the novel compound CX21 against a well-characterized alternative. The following sections present key crystallographic and spectroscopic data, detailed experimental protocols, and workflow diagrams to support the definitive structural elucidation of this compound.
Comparative Data Analysis
To objectively assess the structure of this compound, its analytical data is compared against a reference compound from the same therapeutic class. The tables below summarize the key quantitative metrics from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Table 1: Comparative Crystallographic Data
| Parameter | This compound (Hypothetical Data) | Reference Compound |
| PDB ID | N/A | 2ITY |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| Unit Cell (a, b, c) | 8.5 Å, 15.2 Å, 7.1 Å | 7.9 Å, 13.5 Å, 22.4 Å |
| Unit Cell (α, β, γ) | 90°, 105.2°, 90° | 90°, 90°, 90° |
| Resolution | 1.8 Å | 2.1 Å |
| R-work / R-free | 0.19 / 0.22 | 0.20 / 0.24 |
| Ligand Conformation | Planar | Non-planar |
Table 2: Comparative ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Proton Assignment | This compound Chemical Shift (δ, ppm) | Reference Compound Chemical Shift (δ, ppm) |
| Aromatic H (Quinazoline) | 8.52 (s, 1H) | 8.68 (s, 1H) |
| Aromatic H (Anilino) | 7.85 (d, J=8.5 Hz, 2H) | 7.95 (d, J=8.8 Hz, 2H) |
| Aromatic H (Anilino) | 7.21 (d, J=8.5 Hz, 2H) | 7.45 (d, J=8.8 Hz, 2H) |
| Aliphatic O-CH₃ | 3.95 (s, 3H) | 3.89 (s, 3H) |
| Aliphatic N-CH₂ | 3.45 (t, J=6.0 Hz, 2H) | 3.55 (t, J=5.9 Hz, 2H) |
Table 3: Comparative High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | This compound (Hypothetical Data) | Reference Compound |
| Ionization Mode | ESI+ | ESI+ |
| Formula | C₂₃H₂₄N₄O₃ | C₂₂H₂₄ClFN₄O₂ |
| Theoretical Mass [M+H]⁺ | 405.1921 m/z | 447.1699 m/z |
| Observed Mass [M+H]⁺ | 405.1925 m/z | 447.1695 m/z |
| Mass Error | +0.99 ppm | -0.89 ppm |
| Key Fragment Ion | 278.11 m/z | 313.08 m/z |
Experimental Protocols
The data presented above were acquired using the following standard methodologies.
2.1 X-ray Crystallography
A co-crystal structure of the target protein in complex with this compound was obtained through vapor diffusion.
-
Crystallization: The purified target protein (10 mg/mL) was incubated with a 5-fold molar excess of this compound. Crystals were grown at 20°C using the hanging drop vapor diffusion method against a reservoir solution containing 0.1 M HEPES pH 7.5, 1.5 M Li₂SO₄, and 2% PEG 8000.
-
Data Collection: Crystals were cryo-protected using 25% glycerol and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source on a PILATUS detector.
-
Structure Solution & Refinement: Data were processed using XDS and scaled with AIMLESS. The structure was solved by molecular replacement using a known apo-structure of the target. The ligand (this compound) was manually fitted into the resulting electron density map, and the complex was refined using REFMAC5 and Coot.
2.2 NMR Spectroscopy
Proton (¹H) NMR spectra were recorded on a 400 MHz spectrometer to confirm the chemical structure of this compound in solution.
-
Sample Preparation: Approximately 5 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: The ¹H NMR spectrum was acquired at 25°C with 64 scans, a spectral width of 16 ppm, and a relaxation delay of 1.0 second.
-
Processing: The resulting Free Induction Decay (FID) was processed with an exponential line broadening of 0.3 Hz and manually phased. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
2.3 High-Resolution Mass Spectrometry (HRMS)
Exact mass measurement was performed to confirm the elemental composition of this compound.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. This was further diluted to 10 µg/mL with 50:50 acetonitrile/water containing 0.1% formic acid.
-
Instrumentation: The analysis was performed on a Q-Exactive Orbitrap mass spectrometer equipped with a heated electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: The sample was infused at a flow rate of 5 µL/min. The instrument was operated in full scan mode over a mass range of 100-1000 m/z with a resolution of 140,000.
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the compound's mechanism of action.
Safety Operating Guide
Navigating the Disposal of CX21: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of substances identified as CX21, drawing from available safety data sheets and general chemical waste management protocols.
It is imperative to note that "this compound" may refer to different chemical products with varying physical and hazardous properties. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact this compound product in use before proceeding with any handling or disposal procedures.
Identifying Your this compound Product
The initial assessment of available data reveals that "this compound" is used to identify multiple, distinct products. The appropriate disposal method is contingent on the specific formulation and associated hazards. Below is a summary of different characteristics attributed to products labeled as this compound in various sources:
| Property | Product Description 1 | Product Description 2 | Product Description 3 (PHR1121) |
| Physical Form | Clear red solution with cherry fragrance[1] | Solid ("fines" generated during drying)[2] | Not specified, but associated with acute oral toxicity |
| Hazards | Not considered hazardous by US DOT[1] | Not acutely toxic to aquatic organisms at maximum solubility[2] | Harmful if swallowed (H302), Causes serious eye damage (H318), May cause respiratory irritation (H335)[3] |
| Disposal Recommendations | Dispose of in accordance with all applicable Federal, State and Local regulations[1] | Fines can be returned to the customer, reprocessed, or sent for incineration[2] | Dispose of contents/container to an approved waste disposal plant (P501)[3] |
General Disposal Procedures for this compound
The following step-by-step guidance is based on general best practices for chemical laboratory waste disposal and should be adapted to the specific hazards outlined in the SDS for your this compound product.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE. Based on general safety protocols, this should include:
-
Eye Protection: Safety goggles are mandatory to protect against splashes.[1]
-
Protective Clothing: A lab coat or full-length clothing is recommended.[1]
-
Gloves: Rubber gloves or other chemically resistant gloves are essential.[1]
-
Respiratory Protection: While not normally required for some forms of this compound, a NIOSH-approved dust mask or respirator should be used if there is a risk of airborne exposure.[1]
Step 2: Waste Collection and Segregation
Proper collection and segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Use a Designated Waste Container: Collect this compound waste in a sturdy, leak-proof container that is chemically compatible with the substance.
-
Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name ("this compound" and any other components).
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.
Step 3: Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Isolate the Area: Keep unnecessary personnel away from the spill.[1]
-
Containment: For liquid spills, use an inert absorbent material like sawdust or sand to contain the spill.[1]
-
Collection: Carefully transfer the contained material into a sealable container for disposal.[1]
-
Decontamination: Flush the contaminated area with water.[1]
-
Environmental Protection: Prevent spills from entering sewers, storm drains, and waterways.[1]
Step 4: Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly to remove any residual chemical.
-
Triple Rinse: Thoroughly rinse the empty container with a suitable solvent, typically water, at least three times.[1][4]
-
Collect Rinsate: The first rinseate should be collected and disposed of as hazardous waste.[5] Subsequent rinsates may also need to be collected depending on the hazard level of the chemical.
-
Deface Label: Obliterate or remove the original product label from the rinsed container.
-
Final Disposal: Dispose of the clean, empty container in accordance with local, state, and federal regulations.[1]
Step 5: Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[3] Arrange for a pickup with your institution's Environmental Health and Safety (EHS) department.
This compound Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound.
Caption: General workflow for the proper disposal of this compound.
This guide provides a framework for the safe and compliant disposal of this compound. By prioritizing safety, adhering to regulations, and consulting the specific SDS for your product, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
Personal protective equipment for handling CX21
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of CX21, ensuring operational excellence and laboratory safety.
This document provides immediate and essential safety protocols for this compound, a palladium-based catalyst vital for various organic transformations. Adherence to these guidelines is critical for minimizing risks and ensuring a safe research environment.
Understanding the Compound: this compound at a Glance
This compound, identified by CAS number 478980-03-9, is chemically known as Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II).[1] Developed by Umicore, it is a highly efficient catalyst in palladium-catalyzed reactions such as the oxidation of secondary alcohols and the arylation of α-ketones.[2] Its stability and effectiveness under mild conditions make it a valuable tool in synthetic organic chemistry.
Key Quantitative Data:
| Property | Value |
| Molecular Formula | C₃₀H₄₁ClN₂Pd |
| Molecular Weight | 571.53 g/mol |
| Appearance | Off-white to light yellow crystalline powder[3] |
| Melting Point | 190°C (decomposes)[3] |
| Palladium Content | 18.5% min[3] |
| Purity | 98% min[3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
Mandatory Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Respiratory Protection | Dust mask type N95 (US) or equivalent.[3][5] |
| Eye Protection | Chemical safety goggles or face shield.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4][5] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[4] |
Detailed Protocols for Safe Handling and Storage
Strict adherence to the following protocols is mandatory to ensure personnel safety and maintain the integrity of the compound.
Handling Protocol:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.[4]
-
Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[4]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[4]
Storage Protocol:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Incompatibilities: Store away from strong oxidizing agents.
-
Conditions: Store at room temperature and away from light.[3]
-
Security: Store in a locked-up area.[4]
Emergency and Disposal Procedures
Immediate and appropriate response to emergencies and proper disposal are critical for safety and environmental protection.
Emergency First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Accidental Release Measures:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Cleanup: Wear full PPE. Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent.
Disposal Plan: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow Visualization
To further clarify procedural steps, the following diagrams illustrate key workflows.
Caption: Standard operating procedure for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
